Product packaging for Clobutinol Hydrochloride(Cat. No.:CAS No. 1215-83-4)

Clobutinol Hydrochloride

Cat. No.: B194082
CAS No.: 1215-83-4
M. Wt: 292.2 g/mol
InChI Key: ZMROYCGIWPNZNJ-UHFFFAOYSA-N
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Description

Clobutinol hydrochloride is a chemical compound with historical use as an antitussive (cough suppressant) agent, though it has been withdrawn from markets such as the US and EU . Its primary research value now lies in its well-characterized pharmacological effects, particularly on cardiac electrophysiology. Studies have identified this compound as a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC₅₀ of 32.7 µM in whole-cell patch-clamp assays . By suppressing the rapid delayed rectifier potassium current (IKr), the compound prolongs cardiac repolarization, which is observed experimentally as a lengthening of the QT interval on an electrocardiogram and an increase in action potential duration . This mechanism underpins its association with cardiac arrhythmias, making it a relevant tool compound for investigating cardiotoxicity and arrhythmogenesis in preclinical research . Beyond its cardiac effects, Clobutinol has demonstrated activity in pulmonary models. In vivo studies in guinea pigs have shown that the compound (at 10 mg/kg, i.v.) can reduce histamine-induced bronchoconstriction and decrease respiratory resistance, supporting its documented antitussive profile . The product is presented as an analytical standard and research tool. It is supplied with detailed characterization data and is suited for applications in analytical method development, method validation, and quality control during pharmaceutical research . This compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23Cl2NO B194082 Clobutinol Hydrochloride CAS No. 1215-83-4

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMROYCGIWPNZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047807
Record name Clobutinol hydrochloride
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Molecular Weight

292.2 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1215-83-4
Record name Clobutinol hydrochloride
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Record name Clobutinol hydrochloride [JAN]
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Record name Clobutinol hydrochloride
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Record name p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol hydrochloride
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Record name CLOBUTINOL HYDROCHLORIDE
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Foundational & Exploratory

The Historical Clinical Use of Clobutinol as an Antitussive: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol, a centrally acting non-opioid antitussive, was once widely used for the symptomatic treatment of cough. Its clinical efficacy was considered comparable to that of other established cough suppressants. However, safety concerns, particularly its potential to prolong the QT interval and induce cardiac arrhythmias, led to its worldwide withdrawal from the market in 2007. This technical guide provides an in-depth review of the historical clinical use of clobutinol, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its properties. The document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the therapeutic potential and safety pitfalls of antitussive agents.

Introduction

Cough is a protective reflex essential for clearing the airways of foreign particles and excess secretions. However, persistent and non-productive coughing can be debilitating and significantly impact a patient's quality of life. For decades, pharmacological interventions have been the mainstay of symptomatic cough management. Clobutinol emerged as a promising non-narcotic antitussive agent, offering an alternative to opioid-based medications like codeine. It was marketed under various trade names, including Silomat and Lomisat, and was available in numerous countries.[1] This whitepaper will delve into the scientific and clinical data that defined the use and eventual discontinuation of clobutinol.

Mechanism of Action

Antitussive Effect (Proposed)

While the precise signaling pathway for clobutinol's antitussive effect was not extensively elucidated before its withdrawal, it is classified as a centrally acting agent.[2] This suggests that its primary site of action is within the central nervous system (CNS), likely modulating the cough reflex arc at the level of the brainstem. The cough reflex is a complex process involving sensory afferent pathways, a central "cough center" in the medulla, and efferent pathways to respiratory muscles.[3]

Based on the pharmacology of other centrally acting non-opioid antitussives, it is plausible that clobutinol's mechanism involves interaction with neuronal receptors that modulate the excitability of the cough center. Potential targets for such agents include sigma-1 and NMDA receptors.[1][4]

Below is a proposed signaling pathway for the antitussive action of a centrally acting agent like clobutinol.

Antitussive_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Brainstem) Airway_Receptors Airway Vagal Afferent Receptors NTS Nucleus Tractus Solitarius (NTS) Airway_Receptors->NTS Afferent Signal Cough_Center Cough Center (Medulla) NTS->Cough_Center Relays Signal Efferent_Signal Efferent Signal to Respiratory Muscles Cough_Center->Efferent_Signal Generates Motor Command Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression Leads to Clobutinol_Target Putative Target (e.g., Sigma-1/NMDA Receptors) Clobutinol_Target->Cough_Center Inhibits/Modulates Excitability Cough_Stimulus Cough Stimulus (Irritant, Inflammatory Mediators) Cough_Stimulus->Airway_Receptors Activates Clobutinol Clobutinol Clobutinol->Clobutinol_Target Binds to

Proposed Central Antitussive Mechanism of Clobutinol.
Adverse Effect: QT Prolongation

The primary reason for clobutinol's withdrawal was the discovery of its potent inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][5] The hERG channel is crucial for cardiac repolarization, and its blockade can lead to a prolongation of the QT interval on an electrocardiogram (ECG).[6] This prolongation increases the risk of developing a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[6]

Studies revealed that clobutinol blocks the hERG channel in a concentration-dependent manner.[7] This off-target effect was not related to its antitussive activity but was a critical safety liability.

The following diagram illustrates the mechanism of clobutinol-induced QT prolongation.

QT_Prolongation_Pathway cluster_Cardiomyocyte Cardiomyocyte hERG_Channel hERG (IKr) Potassium Channel K_Efflux Potassium (K+) Efflux hERG_Channel->K_Efflux Mediates Repolarization Cardiac Repolarization K_Efflux->Repolarization Causes QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delayed Repolarization Leads to Clobutinol Clobutinol Clobutinol->hERG_Channel Blocks TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP Increases Risk of

Mechanism of Clobutinol-Induced QT Prolongation.

Clinical Efficacy

Clinical trials conducted during its marketing period demonstrated clobutinol's efficacy in reducing cough frequency and severity in various respiratory conditions.

Quantitative Data from Clinical Studies

The following tables summarize the available quantitative data from comparative clinical trials involving clobutinol.

Table 1: Comparative Efficacy of Clobutinol and Butamirate Citrate in Patients with Irritative or Chronic Cough

ParameterClobutinol GroupButamirate Citrate Groupp-valueReference
Improvement in Cough Severity Highly SignificantHighly Significant< 0.001 (for both)[8]
Improvement in Cough Frequency Highly SignificantHighly Significant< 0.001 (for both)[8]
Effect on Cough Frequency in Carcinoma Patients (n=14) -Significantly Betterp = 0.026[8]

This double-blind, randomized study involved 60 patients treated for 5 days. Both treatments were effective, with butamirate showing a superior effect on cough frequency specifically in patients with cough due to carcinoma.[8]

Table 2: Comparative Efficacy of Clobutinol and an Oxomemazine-Guaifenesin Combination in Acute Infectious Dry Cough

ParameterClobutinol (S)Oxomemazine-Guaifenesin (T)FindingReference
Reduction in Cough Intensity (VAS, 0-10 cm) -4.3 +/- 2.3-5.2 +/- 2.3Greater reduction with T[9]
p-value for Cough Intensity Reduction (T vs. S) --p = 0.02 (Day 5)[9]
Frequency of Cough Disappearance 29%46%Significantly greater for T (p = 0.05)[9]

This multicenter, randomized, single-blind study included 130 adult patients. The oxomemazine-guaifenesin combination showed a statistically significant greater reduction in cough intensity and a higher rate of cough disappearance compared to clobutinol.[9]

Experimental Protocols

In Vivo Antitussive Activity Assessment (Citric Acid-Induced Cough Model)

This model is a standard preclinical method to evaluate the efficacy of antitussive agents.

Objective: To determine the ability of a test compound (e.g., clobutinol) to suppress chemically induced cough in a conscious animal model.

Materials:

  • Test animals (e.g., guinea pigs)

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (e.g., 0.3 M)

  • Test compound (clobutinol) and vehicle control

  • Data acquisition system

Protocol:

  • Acclimatization: Animals are acclimatized to the plethysmography chamber.

  • Baseline Cough Response: Each animal is exposed to a nebulized citric acid aerosol for a defined period (e.g., 5 minutes), and the number of coughs is recorded.

  • Drug Administration: Animals are treated with either the vehicle or varying doses of clobutinol via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Cough Challenge: After a specified pretreatment time, the animals are re-challenged with the citric acid aerosol.

  • Data Analysis: The number of coughs before and after treatment is compared. The percentage inhibition of cough is calculated for each dose of the test compound.

The following diagram outlines the workflow for this experimental protocol.

Antitussive_Workflow Start Start Acclimatization Acclimatize Guinea Pig to Plethysmograph Start->Acclimatization Baseline_Challenge Baseline Cough Challenge (Nebulized Citric Acid) Acclimatization->Baseline_Challenge Record_Baseline Record Baseline Cough Count Baseline_Challenge->Record_Baseline Drug_Administration Administer Clobutinol or Vehicle Record_Baseline->Drug_Administration Post_Treatment_Challenge Post-Treatment Cough Challenge Drug_Administration->Post_Treatment_Challenge Record_Post_Treatment Record Post-Treatment Cough Count Post_Treatment_Challenge->Record_Post_Treatment Data_Analysis Data Analysis: Compare Cough Counts & Calculate % Inhibition Record_Post_Treatment->Data_Analysis End End Data_Analysis->End Patch_Clamp_Workflow Start Start Cell_Preparation Prepare hERG-Expressing Cell Culture Start->Cell_Preparation Establish_Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Preparation->Establish_Whole_Cell Record_Baseline_Current Apply Voltage Protocol & Record Baseline hERG Current Establish_Whole_Cell->Record_Baseline_Current Apply_Clobutinol Perfuse Cell with Clobutinol Solution Record_Baseline_Current->Apply_Clobutinol Record_Drug_Effect Record hERG Current in Presence of Clobutinol Apply_Clobutinol->Record_Drug_Effect Washout Washout with Control Solution Record_Drug_Effect->Washout Dose_Response Repeat with Multiple Concentrations Washout->Dose_Response Dose_Response->Apply_Clobutinol Next Concentration Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Value Dose_Response->Data_Analysis All Concentrations Tested End End Data_Analysis->End

References

Clobutinol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol hydrochloride is a centrally acting antitussive agent that was previously utilized for the symptomatic treatment of cough. However, due to concerns regarding its cardiovascular safety profile, specifically its potential to prolong the QT interval and induce cardiac arrhythmias, it has been withdrawn from many markets. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental findings related to this compound. Particular focus is placed on its interaction with the hERG potassium channel, a critical factor in its cardiotoxic effects. Detailed summaries of experimental methodologies are provided to aid researchers in understanding the evaluation of this compound.

Physicochemical Properties

This compound is the hydrochloride salt of clobutinol. Its fundamental properties are summarized below.

PropertyValueCitation(s)
CAS Number 1215-83-4[1][2][3]
Molecular Formula C₁₄H₂₂ClNO · HCl[2]
Molecular Weight 292.24 g/mol [3][4]
IUPAC Name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride[4]
Synonyms Clobutinol HCl, Silomat[4]

Mechanism of Action

Antitussive Effects

Clobutinol is a centrally acting cough suppressant.[5] Its primary mechanism is believed to be the inhibition of the cough reflex at the level of the medullary cough center. While it is classified as a non-opioid antitussive, the precise molecular targets for its cough-suppressing activity are not as well-defined as those for opioid-based medications.

Cardiovascular Effects: hERG Channel Inhibition

The primary safety concern associated with this compound is its ability to induce cardiac arrhythmias, specifically Torsades de Pointes, which is linked to the prolongation of the QT interval.[6] Research has demonstrated that clobutinol is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition can delay this process, leading to a prolonged QT interval.

The inhibitory effect of clobutinol on the hERG channel has been quantified with a half-maximal inhibitory concentration (IC₅₀) of approximately 1.9 to 2.9 μM. This inhibition is dose-dependent and displays voltage-dependence, suggesting an interaction with the activated state of the hERG channel.

cluster_effects Cellular & Physiological Effects Clobutinol This compound hERG hERG K+ Channel (Cardiac Myocytes) Clobutinol->hERG Inhibition (Block) K_efflux K+ Efflux hERG->K_efflux Mediates Repolarization Ventricular Repolarization K_efflux->Repolarization Drives K_efflux->Repolarization Reduced AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens Repolarization->AP_Duration Delayed QT_Interval QT Interval AP_Duration->QT_Interval Determines AP_Duration->QT_Interval Prolonged Arrhythmia Risk of Torsades de Pointes QT_Interval->Arrhythmia Increased

Signaling pathway of clobutinol-induced cardiotoxicity.

Experimental Protocols

In Vitro hERG Inhibition Assay (Patch-Clamp Electrophysiology)

The inhibitory effect of clobutinol on the hERG potassium channel is typically assessed using the whole-cell patch-clamp technique on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).

Objective: To determine the concentration-dependent inhibition of the hERG current by clobutinol and calculate the IC₅₀ value.

General Methodology:

  • Cell Culture: hERG-expressing cells are cultured under standard conditions until they reach an appropriate confluency for electrophysiological recording.

  • Electrophysiological Recording:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the transmembrane current.

  • Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

  • Drug Application: After obtaining a stable baseline recording of the hERG current, this compound is applied to the cells at increasing concentrations.

  • Data Analysis: The peak tail current amplitude is measured at each concentration of clobutinol. The percentage of current inhibition is calculated relative to the control (baseline) current. The concentration-response data are then fitted to a Hill equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture hERG-expressing cell line (e.g., HEK293) B Achieve whole-cell patch-clamp configuration A->B C Apply voltage-clamp protocol to elicit hERG current B->C D Record baseline hERG current C->D E Apply increasing concentrations of clobutinol D->E F Record hERG current at each concentration E->F G Measure peak tail current F->G H Calculate % inhibition G->H I Fit to concentration-response curve to determine IC50 H->I

Experimental workflow for hERG inhibition assay.
In Vivo Cardiovascular Assessment in Guinea Pigs

The effects of clobutinol on cardiovascular parameters in a whole-animal model have been investigated using anesthetized guinea pigs.

Objective: To evaluate the effects of clobutinol on heart rate, blood pressure, and the electrocardiogram (ECG), particularly the QT interval.

General Methodology:

  • Animal Preparation: Guinea pigs are anesthetized, and catheters are inserted for drug administration (e.g., intravenous) and for monitoring blood pressure. ECG electrodes are placed to record the cardiac electrical activity.

  • Baseline Measurements: After a stabilization period, baseline cardiovascular parameters, including heart rate, mean arterial pressure, and ECG intervals (PR, QRS, QT), are recorded.

  • Drug Administration: this compound is administered, typically intravenously, at various doses.[7]

  • Data Acquisition and Analysis: Cardiovascular parameters are continuously monitored and recorded after the administration of each dose. The changes from baseline are calculated. The QT interval is often corrected for heart rate (QTc) using a species-appropriate formula.

Analytical Methodologies (HPLC)

High-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of this compound in pharmaceutical formulations and biological fluids.[1][2][3]

Objective: To separate and quantify this compound.

General Chromatographic Conditions:

  • Column: Reversed-phase columns (e.g., C8 or C18) are commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically employed. The pH of the mobile phase is an important parameter for achieving good peak shape and retention.

  • Detection: UV detection is generally used, with the wavelength set at an absorbance maximum for clobutinol.

  • Quantification: Quantification is achieved by comparing the peak area or height of the analyte in a sample to that of a standard solution of known concentration.

Conclusion

This compound is an antitussive agent with a significant risk of cardiotoxicity due to its potent inhibition of the hERG potassium channel. This technical guide has summarized its key physicochemical properties and delved into the mechanisms underlying both its therapeutic and adverse effects. The provided overviews of experimental protocols for assessing hERG channel inhibition and in vivo cardiovascular effects, along with analytical methodologies, offer a foundational understanding for researchers in the fields of pharmacology, toxicology, and drug development. Further investigation into the structure-activity relationships of hERG channel blockers can provide valuable insights for the design of safer medications.

References

Clobutinol Hydrochloride: A Case Study in Post-Marketing Cardiotoxicity and Market Withdrawal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Reasons for Market Withdrawal

For researchers, scientists, and drug development professionals, the market withdrawal of a drug serves as a critical learning opportunity. The case of clobutinol hydrochloride, a non-opioid antitussive agent, is a compelling example of how post-marketing surveillance and evolving nonclinical and clinical safety assessments can unveil significant safety liabilities, leading to its removal from the global market. This technical guide provides a comprehensive overview of the scientific evidence and regulatory decisions that culminated in the withdrawal of clobutinol, with a focus on its cardiotoxic effects.

The primary driver for the withdrawal of clobutinol was the identification of its potential to cause QT interval prolongation, a delay in cardiac repolarization that can increase the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][2][3][4] This risk was substantiated by a combination of nonclinical electrophysiological data and findings from a clinical study in healthy volunteers.

The Molecular Mechanism of Cardiotoxicity: hERG Channel Inhibition

The arrhythmogenic potential of clobutinol is rooted in its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6][7] The hERG channel is a critical component of the rapid delayed rectifier potassium current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential. Blockade of this channel by drugs can lead to a prolongation of the action potential duration, which manifests as a prolonged QT interval on an electrocardiogram (ECG).

Quantitative Analysis of hERG Channel Inhibition

Electrophysiological studies, specifically using the patch-clamp technique on cells expressing the hERG channel, were instrumental in quantifying the inhibitory effect of clobutinol. These studies revealed a dose-dependent blockade of the hERG current.

CompoundIC50 (µM)Hill CoefficientCell LineReference
Clobutinol2.90.9COS-7[5]

Table 1: Inhibitory Potency of Clobutinol on the hERG Potassium Channel

The IC50 value of 2.9 µM indicates the concentration of clobutinol required to inhibit 50% of the hERG channel activity. This level of potency is a significant concern for a drug that could be used by a broad patient population.

Signaling Pathway of Clobutinol-Induced QT Prolongation

The mechanism by which clobutinol induces QT prolongation can be visualized as a direct interaction with the hERG potassium channel, leading to a cascade of electrophysiological changes at the cellular and organ level.

Clobutinol_hERG_Blockade cluster_cellular Cellular Level cluster_organ Organ Level Clobutinol Clobutinol hERG hERG K+ Channel Clobutinol->hERG Blockade IKr Decreased IKr Current APD Prolonged Action Potential Duration IKr->APD Leads to QT QT Interval Prolongation APD->QT Manifests as TdP Increased Risk of Torsades de Pointes QT->TdP Increases risk of

Figure 1: Mechanism of Clobutinol-Induced QT Prolongation. This diagram illustrates how clobutinol's blockade of the hERG potassium channel at the cellular level leads to a prolonged QT interval and an increased risk of cardiac arrhythmias at the organ level.

Experimental Protocols

While the specific, detailed internal protocols from the original studies are not publicly available, the methodologies employed for assessing clobutinol's cardiac safety profile can be described based on standard industry practices and regulatory guidelines.

Nonclinical Assessment: hERG Patch-Clamp Assay

The in vitro assessment of clobutinol's effect on the hERG channel would have followed a protocol similar to the following:

  • Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) stably transfected with the human KCNH2 gene (encoding the hERG channel) is cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated at a low density to allow for the isolation of single cells for patch-clamp recording.

  • Electrophysiological Recording:

    • Configuration: Whole-cell patch-clamp configuration is established on a single cell using a glass micropipette.

    • Solutions: The extracellular (bath) solution contains physiological ion concentrations, while the intracellular (pipette) solution mimics the cell's cytosol.

    • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit and measure the hERG current. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Compound Application:

    • A baseline recording of the hERG current is established in the absence of the drug.

    • Increasing concentrations of this compound are then perfused into the bath solution.

    • The effect of each concentration on the hERG current amplitude is recorded until a steady-state block is achieved.

  • Data Analysis:

    • The percentage of current inhibition at each concentration is calculated relative to the baseline current.

    • A concentration-response curve is generated by plotting the percent inhibition against the drug concentration.

    • The IC50 value and Hill coefficient are determined by fitting the data to the Hill equation.

Clinical Assessment: "Thorough QT/QTc Study" in Healthy Volunteers

The clinical study that provided the definitive evidence for clobutinol's QT prolonging effect in humans was likely designed in accordance with the principles outlined in the ICH E14 guideline for "The Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs." A typical design for such a study is as follows:

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study.

  • Study Population: Healthy male and female volunteers with no history of cardiovascular disease or risk factors for QT prolongation.

  • Treatment Arms:

    • Clobutinol: At therapeutic and supratherapeutic doses to assess the dose-response relationship.

    • Placebo: To control for time- and study-related effects on the QT interval.

    • Positive Control: A drug with a known modest effect on QT prolongation (e.g., moxifloxacin) to demonstrate the study's ability to detect such an effect.

  • ECG Monitoring:

    • 12-lead ECGs are recorded at multiple time points before and after drug administration, particularly around the time of peak plasma concentration (Cmax) of the drug and its metabolites.

    • ECGs are read by a central, blinded core laboratory to minimize variability and bias.

  • Data Analysis:

    • The QT interval is corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's correction), resulting in the QTc interval.

    • The change from baseline in QTc is calculated for each treatment group.

    • The primary endpoint is the time-matched, placebo-subtracted change from baseline in QTc (ΔΔQTc).

    • Statistical analysis is performed to determine if the upper bound of the 95% confidence interval for the mean ΔΔQTc exceeds the regulatory threshold of concern (typically 10 ms).

The Path to Market Withdrawal

The decision to withdraw clobutinol from the market was a multi-step process involving the pharmaceutical company and regulatory agencies, triggered by the accumulation of concerning safety data.

Clobutinol_Withdrawal_Process cluster_data Evidence Accumulation cluster_action Regulatory and Corporate Action Case_Report Adverse Event Report: Arrhythmia in a patient with congenital Long QT Syndrome Clinical_Study New Clinical Study: QT Prolongation in Healthy Volunteers Case_Report->Clinical_Study Prompts further investigation hERG_Data Nonclinical Data: hERG Channel Inhibition (IC50 = 2.9 µM) hERG_Data->Clinical_Study Provides mechanistic basis Company_Action Boehringer Ingelheim: Voluntary Withdrawal of 'Silomat' Clinical_Study->Company_Action Triggers German_Action German Competent Authority: Suspension of Marketing Authorisations EMEA_Review EMEA/CHMP Review: Assessment of Risk-Benefit Balance German_Action->EMEA_Review Initiates EU_Withdrawal CHMP Recommendation: Withdrawal of Marketing Authorisations across the EU EMEA_Review->EU_Withdrawal Concludes with Marketed_Drug Clobutinol as a Marketed Antitussive

Figure 2: Logical Flow of Clobutinol's Market Withdrawal. This diagram outlines the sequence of events, from the emergence of safety signals to the final regulatory recommendation for market withdrawal across the European Union.

In 2007, Boehringer Ingelheim, the manufacturer of the clobutinol-containing cough medicine 'Silomat', voluntarily decided to withdraw the product from all markets.[8] This decision was prompted by new findings from a clinical study in healthy volunteers that suggested a potential risk of cardiac arrhythmia.[8] Subsequently, the German competent authority suspended the marketing authorizations for clobutinol-containing medicines.[1] This action triggered a review by the European Medicines Agency's (EMEA) Committee for Medicinal Products for Human Use (CHMP). The CHMP concluded that the use of clobutinol is associated with a risk of QT interval prolongation, which can lead to fainting and disruption of the heart rhythm, particularly at higher doses.[1][2] Given that clobutinol was used for a non-life-threatening condition for which alternative treatments were available, the CHMP deemed that the benefits did not outweigh the risks and recommended the withdrawal of all clobutinol-containing medicines throughout the European Union.[1][9]

Conclusion

The market withdrawal of this compound serves as a stark reminder of the importance of continuous safety evaluation throughout a drug's lifecycle. The case highlights the critical role of nonclinical assays, such as the hERG patch-clamp study, in identifying potential mechanisms of cardiotoxicity. Furthermore, it underscores the definitive value of well-designed clinical "thorough QT/QTc studies" in quantifying the proarrhythmic risk in humans. For professionals in drug development, the story of clobutinol reinforces the necessity of a comprehensive and integrated approach to cardiac safety assessment to ensure that the benefits of a medicinal product truly outweigh its risks for the patient population.

References

An In-depth Technical Guide to the Synthesis of Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of clobutinol hydrochloride, a formerly marketed antitussive agent. The document outlines the primary synthesis pathway, identifies the key precursors, and presents a comprehensive experimental protocol derived from the foundational patent literature. Quantitative data is summarized for clarity, and a visual representation of the synthesis pathway is provided to facilitate understanding. This guide is intended for an audience with a strong background in organic chemistry and drug synthesis.

Introduction

Clobutinol, chemically known as 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol, is a tertiary alcohol that was previously used as a cough suppressant. It has since been withdrawn from the market in many countries due to concerns about its potential to cause cardiac arrhythmias. Despite its withdrawal from clinical use, the synthesis of clobutinol remains a subject of interest for researchers studying structure-activity relationships of antitussive agents and for the development of new synthetic methodologies. This guide focuses on the chemical synthesis of its hydrochloride salt.

This compound: Core Data

ParameterValueReference
IUPAC Name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol hydrochloride[1][2]
CAS Number 1215-83-4[2]
Molecular Formula C₁₄H₂₃Cl₂NO[2]
Molecular Weight 292.24 g/mol [2]
Boiling Point (base) 145-148 °C

Synthesis Pathway and Precursors

The primary and most direct synthesis of clobutinol involves a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This pathway utilizes readily available precursors to construct the target tertiary alcohol in a single key step.

The main precursors for the synthesis of clobutinol are:

  • 1-(4-chlorophenyl)-2-methyl-3-(dimethylamino)propan-1-one (a ketone)

  • Methylmagnesium halide (a Grignard reagent)

The overall reaction scheme is a nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone.

Experimental Protocol

The following experimental protocol is adapted from the procedures outlined in U.S. Patent 3,121,078.

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Materials:

    • Magnesium turnings

    • Methyl bromide

    • Anhydrous diethyl ether

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • A solution of methyl bromide in anhydrous diethyl ether is prepared in the dropping funnel.

    • A small portion of the methyl bromide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the appearance of turbidity and a gentle reflux.

    • Once the reaction has started, the remainder of the methyl bromide solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

Step 2: Synthesis of 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol (Clobutinol)

  • Materials:

    • 1-(4-chlorophenyl)-2-methyl-3-(dimethylamino)propan-1-one

    • Methylmagnesium bromide solution (from Step 1)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Hydrochloric acid

  • Procedure:

    • The solution of 1-(4-chlorophenyl)-2-methyl-3-(dimethylamino)propan-1-one in anhydrous diethyl ether is placed in a dropping funnel.

    • The Grignard reagent prepared in Step 1 is cooled in an ice bath.

    • The ketone solution is added dropwise to the stirred and cooled Grignard reagent.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    • The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to the cooled reaction mixture.

    • The resulting mixture is stirred until the precipitate of magnesium salts is dissolved.

    • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined ether extracts are dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude clobutinol base as an oil.

Step 3: Formation of this compound

  • Materials:

    • Crude clobutinol base

    • Anhydrous diethyl ether

    • Anhydrous hydrogen chloride gas or a solution of HCl in ether

  • Procedure:

    • The crude clobutinol base is dissolved in anhydrous diethyl ether.

    • Anhydrous hydrogen chloride gas is bubbled through the solution, or an ethereal solution of HCl is added dropwise with stirring.

    • The white precipitate of this compound is formed.

    • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Quantitative Data

Reactant / ProductMolecular Weight ( g/mol )Molar RatioTypical Yield
1-(4-chlorophenyl)-2-methyl-3-(dimethylamino)propan-1-one225.721-
Methylmagnesium bromide119.24~1.1-
This compound292.24-Information on the specific yield from the patent is not publicly available in the searched documents. However, Grignard reactions of this type typically proceed with good to excellent yields.

Mandatory Visualization

Clobutinol_Synthesis cluster_precursors Precursors cluster_reaction Grignard Reaction cluster_products Products Ketone 1-(4-chlorophenyl)-2-methyl- 3-(dimethylamino)propan-1-one Reaction_Vessel Reaction in Anhydrous Ether Ketone->Reaction_Vessel Grignard_Reagent Methylmagnesium Bromide Grignard_Reagent->Reaction_Vessel Clobutinol_Base Clobutinol (Base) Reaction_Vessel->Clobutinol_Base 1. Nucleophilic Addition 2. Aqueous Workup Clobutinol_HCl This compound Clobutinol_Base->Clobutinol_HCl HCl in Ether

Caption: Synthesis pathway of this compound via Grignard reaction.

Conclusion

The synthesis of this compound is a straightforward process for those proficient in organic synthesis, primarily relying on the well-established Grignard reaction. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of water, to ensure the stability and reactivity of the Grignard reagent. While the compound is no longer in clinical use, its synthesis provides a valuable case study in the application of organometallic chemistry to the construction of pharmacologically active molecules.

References

An In-depth Technical Guide to the Solubility of Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of clobutinol hydrochloride in various solvents. The information is curated for researchers, scientists, and professionals involved in drug development, offering both quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound is a centrally acting antitussive agent previously used for the symptomatic treatment of cough. Its efficacy and formulation are intrinsically linked to its physicochemical properties, with solubility being a critical parameter for its dissolution, bioavailability, and the development of suitable dosage forms. Understanding its solubility profile in different solvent systems is therefore paramount for formulation scientists and researchers.

Solubility of this compound

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound has been reported in various solvents, with data ranging from qualitative descriptions to quantitative measurements.

The following table summarizes the available solubility data for this compound in different solvents. It is important to note that quantitative data in a wide range of organic solvents is not extensively available in the public domain.

Solvent SystemTemperatureSolubilityNotes
Aqueous Media
WaterNot Specified0.535 mg/mL (predicted)[1][2]One source describes it as "soluble in water"[3].
Organic Solvents
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[4][5]Requires ultrasonic assistance for dissolution[4][5].
MethanolNot Specified1.0 mg/mL (as free base)[6][7]This suggests good solubility.
AlcoholNot Specified"Very soluble"[3]Specific quantitative data for ethanol, isopropanol, etc., is not readily available.
Ethyl EtherNot Specified"Practically insoluble"[3]
Mixed Solvent Systems
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified2.5 mg/mL[4]Requires ultrasonic assistance for dissolution[4].
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified2.5 mg/mL[4]Requires ultrasonic assistance for dissolution[4].
10% DMSO, 90% Corn OilNot Specified2.5 mg/mL[4]Requires ultrasonic assistance for dissolution[4].

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies. The equilibrium shake-flask method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid drug.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Volumetric flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of volumetric flasks containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments by taking samples at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant using a syringe and filter it through a suitable syringe filter to remove any suspended particles. Alternatively, centrifugation can be used to sediment the solid particles before taking an aliquot of the supernatant.

  • Quantification: Accurately dilute the filtered supernatant with the respective solvent to a concentration within the working range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

For ionizable compounds like this compound, determining solubility as a function of pH is critical. The shake-flask method can be adapted for this purpose by using a series of buffers with different pH values (e.g., from pH 1.2 to 7.4 to simulate the gastrointestinal tract).

Procedure:

The procedure is similar to the standard shake-flask method, with the primary difference being the use of buffered solutions as the solvents. It is important to ensure that the buffer components do not interact with the drug substance to form salts, which could affect the solubility measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess clobutinol HCl B Add to known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow to settle C->D E Filter or Centrifuge supernatant D->E F Dilute aliquot E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its formulation and development. While quantitative data is available for some solvents like DMSO, further detailed studies are required to establish a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents at various temperatures. The standardized experimental protocols, such as the equilibrium shake-flask method, provide a reliable framework for conducting such investigations. The information and methodologies presented in this guide are intended to support researchers and scientists in their efforts to characterize and optimize the use of this compound in pharmaceutical applications.

References

clobutinol hydrochloride physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

Clobutinol Hydrochloride: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound, chemically known as 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol hydrochloride, is a centrally acting antitussive agent previously utilized for the symptomatic treatment of non-productive cough.[1][2] Although effective, it was withdrawn from the market in the United States and the European Union after concerns were raised about its potential to cause cardiac arrhythmias.[3] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, its mechanism of action with a focus on cardiac ion channel interactions, and detailed analytical methodologies for its quantification.

Physical and Chemical Characteristics

This compound is an organic amino compound and a member of the benzenes class.[4][5] Its fundamental properties are summarized in the table below, providing a quantitative basis for its characterization in research and development settings.

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride[4]
CAS Number 1215-83-4[4][6]
Molecular Formula C₁₄H₂₃Cl₂NO[4][6][7]
Molecular Weight 292.24 g/mol [4][6][7]
Monoisotopic Mass 291.1156698 Da[4][6]
logP 3.15[6]
Water Solubility 0.535 mg/mL[6]
pKa (Strongest Basic) 9.41[6]
pKa (Strongest Acidic) 14.64[6]
Hydrogen Bond Donor Count 1[8][9]
Hydrogen Bond Acceptor Count 2[8][9]
Rotatable Bond Count 5[8][9]
Topological Polar Surface Area 23.5 Ų[4][8]

Mechanism of Action and Cardiac Signaling Pathway

While clobutinol acts centrally to suppress the cough reflex, its significant off-target effect involves the cardiovascular system.[10] Research has demonstrated that clobutinol is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10] This channel is critical for cardiac action potential repolarization. Inhibition of the hERG channel by clobutinol delays ventricular repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram.[3] This delay can increase the risk of developing potentially fatal cardiac arrhythmias.[3]

G clobutinol Clobutinol herg hERG K+ Channel (IKr Current) clobutinol->herg Inhibits repolarization Delayed Ventricular Repolarization herg->repolarization Leads to qt_prolongation QT Interval Prolongation repolarization->qt_prolongation Results in arrhythmia Increased Risk of Cardiac Arrhythmia qt_prolongation->arrhythmia Causes

Fig. 1: Signaling pathway of clobutinol-induced QT prolongation.

Experimental Protocols for Analysis

The quantification of this compound in various matrices is essential for pharmaceutical quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its specificity and ability to resolve the compound from other substances.[11]

Determination in Pharmaceutical Formulations (Syrups) by RP-HPLC

This protocol details a reversed-phase HPLC method for the simultaneous determination of this compound in syrup formulations.[1][12]

A. Instrumentation & Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system equipped with a UV detector.

  • Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).[1][12]

  • Mobile Phase: A gradient mixture of acetonitrile, methanol, and a phosphate buffer (pH 2.5).[1][12]

  • Detector: Diode array detector (DAD) set at 230 nm for this compound.[1][12]

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Temperature: Ambient.

B. Reagent and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 48.0 mg of this compound standard, dissolve it in 5.0 mL of acetonitrile, and dilute with water in a 100.0 mL volumetric flask to achieve a concentration of 0.48 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover a concentration range of 2.4-336 µg/mL.[1]

  • Sample Preparation: Dissolve a quantity of syrup equivalent to the target concentration of this compound directly in the mobile phase.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the working standards. The analytical curve should be linear with a correlation coefficient (r²) of approximately 0.9999.[1]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing syrup Syrup Sample dissolve_sample Dissolve in Mobile Phase syrup->dissolve_sample standard Clobutinol HCl Standard dissolve_standard Prepare Stock & Dilute to Working Solutions standard->dissolve_standard injection Inject into HPLC System dissolve_sample->injection dissolve_standard->injection separation Separation on C8 Urea Column injection->separation detection UV Detection at 230 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

References

Clobutinol Hydrochloride: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobutinol hydrochloride, a centrally acting non-opioid antitussive, was withdrawn from the market due to significant safety concerns, primarily related to its cardiotoxic potential. This technical guide provides an in-depth review of the safety and toxicity profile of this compound, with a focus on its mechanism of cardiotoxicity, preclinical and clinical evidence, and the experimental methodologies used to elucidate these effects. Quantitative data are summarized in tabular format for clarity, and key molecular interactions and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Clobutinol was first approved in 1961 and used for the symptomatic treatment of non-productive cough.[1] However, in 2007, it was withdrawn from the US and EU markets after post-marketing surveillance and dedicated studies revealed a significant risk of cardiac arrhythmias.[2][3][4] The primary safety concern is its ability to prolong the QT interval of the electrocardiogram, a known risk factor for developing a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[5][6][7][8] This guide synthesizes the available scientific evidence to provide a detailed understanding of the toxicological risks associated with clobutinol.

Mechanism of Cardiotoxicity: hERG Channel Inhibition

The primary mechanism underlying clobutinol-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6][8][9] The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in ventricular repolarization, which manifests as a prolonged QT interval on an ECG.

Signaling Pathway: Cardiac Action Potential Repolarization and hERG Blockade

The following diagram illustrates the role of the hERG channel in cardiac repolarization and the impact of clobutinol.

cluster_0 Normal Cardiac Repolarization cluster_1 Clobutinol-Induced Toxicity Action_Potential Ventricular Action Potential hERG_channel hERG (IKr) Channel (Open) Action_Potential->hERG_channel activates K_efflux K+ Efflux Repolarization Normal Repolarization (Short QT Interval) K_efflux->Repolarization hERG_channel->K_efflux Blocked_hERG hERG (IKr) Channel (Blocked) Clobutinol Clobutinol Clobutinol->Blocked_hERG inhibits Reduced_K_efflux Reduced K+ Efflux Blocked_hERG->Reduced_K_efflux impairs Prolonged_Repolarization Delayed Repolarization (Long QT Interval) Reduced_K_efflux->Prolonged_Repolarization TdP Torsades de Pointes Prolonged_Repolarization->TdP increases risk of hERG_Block Clobutinol blocks hERG K+ channels Delayed_Repol Delayed ventricular repolarization hERG_Block->Delayed_Repol QT_Prolongation QT interval prolongation on ECG Delayed_Repol->QT_Prolongation TdP_Risk Increased risk of Torsades de Pointes QT_Prolongation->TdP_Risk Clinical_Evidence Clinical evidence and post-marketing data TdP_Risk->Clinical_Evidence Risk_Benefit Negative risk-benefit assessment Clinical_Evidence->Risk_Benefit Withdrawal Market withdrawal Risk_Benefit->Withdrawal

References

Methodological & Application

Analytical Methods for the Detection of Clobutinol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol hydrochloride is a centrally acting cough suppressant that was previously used for the treatment of non-productive cough. Due to concerns about its potential to cause cardiac adverse effects, specifically QT interval prolongation, its use has been discontinued in many countries. Consequently, sensitive and specific analytical methods are crucial for its detection in pharmaceutical formulations, biological matrices for pharmacokinetic and toxicological studies, and for quality control purposes. This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in pharmaceutical preparations.

Quantitative Data Summary
ParameterResultReference
Linearity Range2.4 - 336 µg/mL[1]
Correlation Coefficient (r²)0.9999[1]
Limit of Detection (LOD)0.65 µg/mL[1]
Limit of Quantification (LOQ)2.4 µg/mL[1]
Recovery98.4% - 100.2%[1]
Precision (RSD)< 1%[1]
Experimental Protocol: HPLC-UV for Clobutinol in Syrups[1]

Objective: To quantify this compound in syrup formulations.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Syrup placebo (containing all excipients except this compound)

  • Sample syrup containing this compound

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5). The phosphate buffer is prepared by dissolving 340 mg of potassium monobasic phosphate in 1000 mL of water and adjusting the pH to 2.5 with 10% v/v orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.48 mg/mL) by accurately weighing the reference standard, dissolving it in a small amount of acetonitrile, and diluting with water in a volumetric flask.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.4, 24, 96, 144, 192, 240, 264, and 336 µg/mL).

  • Sample Preparation:

    • Accurately transfer a known volume of the syrup (e.g., 6.0 mL) to a 100.0 mL volumetric flask.

    • Add 50.0 mL of the mobile phase and stir for 10 minutes.

    • Dilute to volume with the mobile phase.

    • Filter an aliquot of the solution through a 0.45 µm PVDF membrane filter before injection.

  • Placebo Preparation:

    • Prepare a placebo solution using the same procedure as the sample preparation to check for interferences from excipients.

  • Analysis:

    • Inject the standard solutions, sample solution, and placebo solution into the HPLC system.

    • Record the chromatograms and measure the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution (Clobutinol HCl Ref Std) HPLC HPLC-DAD Analysis (C8 urea column, 230 nm) Standard->HPLC Sample Sample Solution (Syrup) Sample->HPLC Placebo Placebo Solution (Syrup without API) Placebo->HPLC Calibration Calibration Curve Construction HPLC->Calibration Peak Areas of Standards Quantification Quantification of Clobutinol in Sample HPLC->Quantification Peak Area of Sample Calibration->Quantification Linear Regression

Caption: HPLC-UV workflow for clobutinol quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the determination of this compound, particularly in biological matrices. A specific validated method for clobutinol was not found in the initial search, so a general protocol based on common practices for drug analysis is provided.

Quantitative Data Summary (General Performance)
ParameterTypical RangeReference
Linearity (R²)> 0.99[2]
Precision (RSD)< 15%[2]
Accuracy (Recovery)80 - 120%[2]
Limit of Detection (LOD)pg/mL to ng/mL range[3]
Limit of Quantification (LOQ)pg/mL to ng/mL range[3]
Experimental Protocol: GC-MS for Clobutinol in Biological Samples (General Protocol)

Objective: To detect and quantify clobutinol in biological samples like urine or plasma.

Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Organic solvents (e.g., ethyl acetate, methanol, hexane)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Biological matrix (urine or plasma)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for identification.

Procedure:

  • Standard and IS Solution Preparation:

    • Prepare stock solutions of this compound and the IS in methanol.

    • Prepare working standard solutions by serial dilution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the biological sample, add the internal standard.

    • Adjust the pH to neutral or slightly basic with a buffer.

    • Add 5 mL of an extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the derivatizing agent.

    • Heat at 70 °C for 30 minutes to complete the derivatization.

    • Inject an aliquot into the GC-MS system.

  • Analysis and Quantification:

    • Acquire data in SIM mode, monitoring characteristic ions of derivatized clobutinol and the IS.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Determine the concentration of clobutinol in the sample from the calibration curve.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Deriv Derivatization LLE->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Calibration Calibration Curve (Analyte/IS Ratio) GCMS->Calibration Quantification Quantification GCMS->Quantification Calibration->Quantification

Caption: GC-MS workflow for clobutinol analysis.

Potentiometric Detection

Ion-selective electrodes (ISEs) provide a simple, rapid, and cost-effective method for the determination of this compound.

Quantitative Data Summary
ParameterClob-PT ElectrodeClob-PM ElectrodeReference
Linear Range (Batch)6.31 x 10⁻⁶ - 1.00 x 10⁻² M1.58 x 10⁻⁵ - 1.00 x 10⁻² M[4]
Linear Range (FI)5.01 x 10⁻⁵ - 1.00 x 10⁻² M5.01 x 10⁻⁵ - 1.00 x 10⁻² M[4]
Detection Limit (Batch)6.31 x 10⁻⁶ M1.58 x 10⁻⁵ M[4]

Clob-PT: Clobutinol-phosphotungstate; Clob-PM: Clobutinol-phosphomolybdate

Experimental Protocol: Potentiometric Titration[4]

Objective: To determine the concentration of this compound using an ion-selective electrode.

Materials:

  • This compound standard solutions

  • Phosphotungstic acid or phosphomolybdic acid

  • Polyvinyl chloride (PVC)

  • Dibutyl phthalate (plasticizer)

  • Tetrahydrofuran (THF)

Instrumentation:

  • Potentiometer with a high-impedance input

  • Clobutinol ion-selective electrode (prepared as described below)

  • Reference electrode (e.g., Ag/AgCl)

  • Magnetic stirrer

Procedure:

  • Electrode Preparation:

    • Prepare the ion-pair of clobutinol with either phosphotungstic acid or phosphomolybdic acid.

    • Prepare the PVC membrane by dissolving PVC, the plasticizer, and the ion-pair in THF.

    • Pour the mixture into a glass ring on a glass plate and allow the solvent to evaporate slowly to form a membrane.

    • Mount the membrane onto the end of a PVC tube to construct the electrode.

    • Fill the electrode with an internal filling solution containing a known concentration of this compound and an internal reference electrode.

  • Calibration:

    • Immerse the clobutinol ISE and the reference electrode in a series of standard solutions of this compound of increasing concentration.

    • Measure the potential at each concentration while stirring.

    • Plot the measured potential versus the logarithm of the clobutinol concentration to obtain a calibration curve.

  • Sample Measurement:

    • Immerse the electrodes in the sample solution.

    • Measure the potential and use the calibration curve to determine the concentration of this compound.

Logical Relationship Diagram

cluster_prep Electrode Preparation cluster_cal Calibration cluster_analysis Sample Analysis IonPair Ion-Pair Formation (Clobutinol + Counter-ion) Membrane PVC Membrane Casting IonPair->Membrane Electrode Electrode Assembly Membrane->Electrode MeasurePot Potential Measurement Electrode->MeasurePot MeasureSample Potential Measurement Electrode->MeasureSample Standards Standard Solutions Standards->MeasurePot CalCurve Calibration Curve (E vs. log[Clob]) MeasurePot->CalCurve Concentration Concentration Determination CalCurve->Concentration Sample Sample Solution Sample->MeasureSample MeasureSample->Concentration

Caption: Potentiometric detection logical workflow.

Other Potential Analytical Methods

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique ideal for the analysis of drugs in complex biological matrices at very low concentrations. While a specific method for clobutinol was not found, a general protocol can be adapted.

General Protocol Outline:

  • Sample Preparation: Protein precipitation or solid-phase extraction of the biological sample.

  • Chromatography: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with formic acid.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor ion to product ion transition for clobutinol.

b) Capillary Electrophoresis (CE)

CE offers high separation efficiency, short analysis times, and low sample and reagent consumption.

General Protocol Outline:

  • Separation Principle: Based on the differential migration of charged species in an electric field.

  • Mode: Capillary Zone Electrophoresis (CZE) would be suitable for the charged clobutinol molecule.

  • Buffer: A background electrolyte, such as a phosphate or borate buffer, at a specific pH to control the charge of the analyte and the electroosmotic flow.

  • Detection: UV detection is common, but coupling to a mass spectrometer (CE-MS) would provide higher selectivity and sensitivity.

Potential Signaling Pathway Involvement

Clobutinol was withdrawn from the market due to concerns about its potential to prolong the QT interval, which can lead to serious cardiac arrhythmias. This effect suggests an interaction with cardiac ion channels. While the exact mechanism of its antitussive action is not fully elucidated, its cardiac side effects point towards a potential off-target activity.

Clobutinol Clobutinol hERG hERG K+ Channel (IKr) Clobutinol->hERG Blockade ActionPotential Cardiac Action Potential hERG->ActionPotential Delayed Repolarization QT QT Interval Prolongation ActionPotential->QT Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT->Arrhythmia

Caption: Postulated pathway for clobutinol-induced cardiotoxicity.

Conclusion

A variety of analytical methods are available for the detection and quantification of this compound. HPLC-UV is a reliable and widely accessible method for pharmaceutical formulations. For biological samples requiring higher sensitivity and selectivity, GC-MS and LC-MS/MS are the methods of choice. Potentiometric methods offer a rapid and low-cost alternative. The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. The potential for cardiotoxicity associated with clobutinol underscores the importance of accurate and sensitive analytical monitoring.

References

Application Notes and Protocols for the Gas Chromatography Analysis of Clobutinol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol is a cough suppressant that has been withdrawn from the market in several countries due to concerns about its potential to cause cardiac arrhythmias. Consequently, sensitive and specific analytical methods are required for its detection and quantification in biological samples for pharmacokinetic, toxicological, and forensic studies. Gas chromatography (GC) coupled with mass spectrometry (MS) or other detectors offers a robust platform for the analysis of clobutinol. Due to its polar nature, derivatization is typically necessary to improve its volatility and chromatographic performance.

These application notes provide a comprehensive guide to developing and validating a GC-based method for the analysis of clobutinol in biological matrices such as plasma, serum, and urine.

Overview of the Analytical Workflow

The general workflow for the analysis of clobutinol in biological samples involves several key steps: sample preparation to isolate the analyte from the complex matrix, derivatization to enhance its volatility for GC analysis, chromatographic separation, and detection.

Clobutinol Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Serum, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE, SPE, or Protein Precipitation) InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Reconstitution & Derivatization (e.g., Silylation) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection Detection (MS, FID) GC_Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Sample Preparation Selection Start Select Biological Matrix Urine Urine Start->Urine Plasma_Serum Plasma / Serum Start->Plasma_Serum LLE Liquid-Liquid Extraction Urine->LLE SPE Solid-Phase Extraction Urine->SPE Plasma_Serum->LLE Plasma_Serum->SPE PPT Protein Precipitation Plasma_Serum->PPT

Clobutinol Hydrochloride: Application Notes for Use as a Reference Standard in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobutinol hydrochloride, a centrally acting cough suppressant, has been withdrawn from the market in many countries due to its potential to cause cardiac arrhythmias.[1][2][3] This adverse effect is primarily attributed to the blockage of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a prolongation of the QT interval.[4][5][6] Despite its withdrawal from clinical use, this compound serves as a valuable reference standard in pharmacological research and drug development, particularly in the safety screening of new chemical entities for potential cardiotoxicity.

These application notes provide detailed protocols for the use of this compound as a reference standard in analytical and pharmacological assays.

Physicochemical Properties and Storage

This compound is the hydrochloride salt of 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol.[7] As a reference standard, it is crucial to ensure its purity and stability through proper storage and handling.

PropertyDataReference
Chemical Formula C₁₄H₂₃Cl₂NO[8]
Molecular Weight 292.24 g/mol [8]
CAS Number 1215-83-4[8][9]
Appearance Neat solid[9][10]
Storage Temperature +5°C or controlled room temperature (20°C to 25°C)[1][11]
Purity Pharmaceutical reference standards are typically provided with a Certificate of Analysis (CoA) detailing the exact purity. It is essential to consult the CoA from the supplier (e.g., LGC Standards, Pharmaffiliates).[6][8]Consult supplier's Certificate of Analysis
Stability Solutions have been reported to be stable for at least 72 hours at room temperature.[12] For long-term storage, it is recommended to follow the supplier's guidelines provided in the CoA.[12]

Analytical Applications: High-Performance Liquid Chromatography (HPLC)

This compound can be quantified in various matrices using reversed-phase HPLC. Below are two example protocols for its determination.

Protocol 1: Isocratic HPLC for Pharmaceutical Formulations

This protocol is adapted for the determination of this compound in syrups and oral drops.

Table 2: Isocratic HPLC Method Parameters

ParameterConditionReference
Column Alltech Lichrosorb RP-18 (5 µm, 250 mm x 4.6 mm i.d.)[4]
Mobile Phase Ammonium acetate buffer (0.05 M), methanol, and acetonitrile (22:60:18, v/v/v), adjusted to pH 3.34 with acetic acid.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Detection UV at 267 nm[4]
Injection Volume 20 µL[4]
Linearity Range 34.7–243.0 µg/mL[4]

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

Sample Preparation (for Syrups):

  • Accurately transfer a volume of syrup containing a known amount of this compound into a volumetric flask.

  • Dilute with the mobile phase to the final volume.

  • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: Gradient HPLC for Simultaneous Determination in Syrups

This method allows for the simultaneous determination of this compound and doxylamine succinate.

Table 3: Gradient HPLC Method Parameters

ParameterConditionReference
Column C8 urea column (5 µm, 125 mm x 3.9 mm i.d.)[12]
Mobile Phase Acetonitrile, methanol, and phosphate buffer (pH 2.5) in a gradient mode.[12]
Detection Diode Array Detector (DAD) at 230 nm for this compound.[12]
Linearity Range 2.4–336 µg/mL[12]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 0.48 mg/mL) by dissolving the reference standard in acetonitrile and diluting with water.[12]

  • Calibration Solutions: Prepare working standards by diluting the stock solution in the mobile phase to achieve concentrations within the linear range.[12]

  • Sample Preparation (for Syrups): Dilute the syrup sample with the mobile phase, stir, and filter through a 0.45 µm PVDF membrane filter before injection.[12]

HPLC_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Standard Weigh Clobutinol HCl Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working HPLC HPLC System (Column, Mobile Phase) Working->HPLC Sample Dilute Syrup Sample Filter Filter Sample Sample->Filter Filter->HPLC Detect UV/DAD Detection HPLC->Detect Quantify Quantification Detect->Quantify

Fig. 1: General workflow for HPLC analysis of this compound.

Pharmacological Applications: hERG Potassium Channel Blockade Assay

This compound is a known inhibitor of the hERG potassium channel. As such, it is an essential positive control in safety pharmacology studies to assess the potential of test compounds to induce QT prolongation. The whole-cell patch-clamp technique is the gold standard for this assessment.

Protocol: In Vitro hERG Assay using Whole-Cell Patch-Clamp

This protocol is based on recommendations from the FDA and established research practices for assessing hERG channel inhibition.

Table 4: hERG Patch-Clamp Assay Parameters

ParameterConditionReference
Cell Line Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.[13][14]
Temperature Physiological temperature (35-37°C).[2]
External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 12.5 glucose; pH adjusted to 7.4 with NaOH.[14]
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[2][14]
Voltage Protocol A specific voltage-clamp protocol is applied to elicit hERG currents. A recommended protocol involves a depolarizing pulse followed by a repolarizing ramp to measure the peak tail current. For example, hold at -80 mV, depolarize to +40 mV, then ramp down to -80 mV.[13]
Data Acquisition Currents are recorded using an appropriate patch-clamp amplifier and data acquisition system. Data should be filtered at 2 kHz and digitized at 5 kHz.[2]
Positive Control This compound (concentrations spanning the expected IC₅₀, e.g., 0.1, 1, 10, 30 µM). Other known hERG blockers like dofetilide, cisapride, or terfenadine can also be used.[13]
Data Analysis The inhibitory effect is quantified by measuring the reduction in the peak tail current in the presence of the compound. The concentration-response data is fitted to the Hill equation to determine the IC₅₀ value.[13]

Experimental Procedure:

  • Cell Culture: Culture the hERG-expressing cells according to standard protocols.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp configuration.

    • Apply the voltage protocol and record baseline hERG currents in the external solution.

    • Perfuse the cell with increasing concentrations of this compound (or the test compound) and record the steady-state current inhibition at each concentration.

    • At the end of the experiment, a high concentration of a potent hERG blocker (e.g., E-4031) can be applied to confirm the recorded current is indeed from hERG channels.[2]

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage inhibition against the logarithm of the concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

hERG_Pathway cluster_channel Cardiac Myocyte AP Action Potential hERG hERG K+ Channel (Rapid Delayed Rectifier Current, IKr) AP->hERG activates Repol Repolarization hERG->Repol mediates Prolongation Action Potential Duration Prolongation hERG->Prolongation Repol->Prolongation Clobutinol Clobutinol HCl Block Blockade Clobutinol->Block Block->hERG QT QT Interval Prolongation Prolongation->QT Arrhythmia Increased Risk of Torsades de Pointes QT->Arrhythmia

Fig. 2: Signaling pathway illustrating the effect of clobutinol on cardiac repolarization.

Conclusion

This compound is an indispensable reference standard for researchers and drug development professionals involved in the assessment of cardiovascular safety. Its well-characterized inhibitory effect on the hERG potassium channel makes it an ideal positive control for in vitro assays designed to predict the risk of drug-induced QT prolongation. The analytical methods described herein provide a robust framework for the accurate quantification of this compound in various experimental settings. It is imperative to always refer to the Certificate of Analysis provided by the supplier for specific data on purity, and to adhere to the recommended storage and handling conditions to ensure the integrity of the reference standard.

References

formulation of clobutinol hydrochloride for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Clobutinol Hydrochloride

For Research Use Only. Not for human or veterinary use.

Application Notes

Introduction

This compound is a centrally acting antitussive agent previously used for the symptomatic treatment of non-productive cough.[1] Its primary mechanism is understood to be the inhibition of the cough reflex at the medullary cough center.[1] However, clobutinol was withdrawn from the market in 2007 after studies revealed its potential to cause cardiac arrhythmias by prolonging the QT interval.[1] This adverse effect is due to its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[2][3] Consequently, this compound is now primarily used as a research chemical, particularly in studies related to cough mechanisms and for investigating drug-induced cardiotoxicity as a reference compound.

Physicochemical Properties

This compound is a white to off-white solid powder.[1][2] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride[4]
CAS Number 1215-83-4[2][4]
Molecular Formula C₁₄H₂₃Cl₂NO[1][2][4]
Molecular Weight 292.24 g/mol [1][2][4]
Appearance White to off-white solid[2]
Storage and Stability
  • Solid Form: Store the compound in a sealed container at 4°C for short-term (days to weeks) or -20°C for long-term (months to years), protected from moisture and light.[1][2] The product is stable for shipment at ambient temperatures.[1]

  • Stock Solutions: For solutions in solvent, store in sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

  • Chemical Stability: The compound is stable under recommended storage conditions.[5] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Mechanism of Action

This compound exhibits a dual mechanism of action. Its intended therapeutic effect is the suppression of the cough reflex. However, its significant off-target activity involves the blockade of the hERG potassium channel, which is critical for cardiac repolarization. This inhibition can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias.

Clobutinol Clobutinol HCl CoughCenter Medullary Cough Center Clobutinol->CoughCenter Inhibits hERG hERG K+ Channel (Cardiac IKr) Clobutinol->hERG Blocks CoughSuppression Cough Suppression (Therapeutic Effect) CoughCenter->CoughSuppression QT QT Interval Prolongation (Adverse Effect) hERG->QT

Figure 1: Dual mechanism of action of Clobutinol HCl.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

2.1.1 For In Vitro Cellular Assays This protocol is for preparing a high-concentration stock solution, typically for use in cell-based assays.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous/hygroscopic), sterile microcentrifuge tubes or vials.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile tube. b. Add the appropriate volume of DMSO to achieve the target concentration. This compound is soluble in DMSO up to 100 mg/mL (342.18 mM).[2] c. To aid dissolution, vortex the solution and use an ultrasonic bath until the solution is clear.[2] d. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. e. Store aliquots as recommended in Section 1.3.

2.1.2 For Analytical Standards (HPLC) This protocol is for preparing a stock solution for use as a quantitative standard in analytical methods like HPLC.

  • Materials: this compound powder, Methanol (HPLC grade) or Acetonitrile (HPLC grade), volumetric flasks.

  • Procedure: a. Accurately weigh a precise amount of this compound standard. b. Dissolve the powder in a small volume of methanol or acetonitrile in a volumetric flask.[6] c. Once fully dissolved, dilute to the final volume with the same solvent or the mobile phase to be used in the analysis. d. Prepare working standards by sequential dilution of the stock solution with the mobile phase.

Protocol 2: Formulation for In Vivo Administration

This protocol describes the preparation of a vehicle for administering this compound to animal models, yielding a clear solution at 2.5 mg/mL.[2] Note: It is highly recommended to prepare this working solution fresh on the day of use.[2]

  • Materials:

    • This compound stock solution in DMSO (e.g., 25 mg/mL).

    • Polyethylene glycol 300 (PEG300).[7]

    • Tween-80 (Polysorbate 80).[8]

    • Sterile Saline (0.9% NaCl).

    • Sterile tubes.

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v).

  • Procedure (for 1 mL of 2.5 mg/mL final solution): a. Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 to the DMSO stock solution. Mix thoroughly until uniform. c. Add 50 µL of Tween-80. Mix again until the solution is clear. d. Add 450 µL of saline to bring the total volume to 1 mL. e. Mix thoroughly. Use of sonication can aid in achieving a clear solution.[2]

cluster_0 Formulation Steps A 1. Start with 100 µL of 25 mg/mL Stock in DMSO B 2. Add 400 µL PEG300 & Mix A->B C 3. Add 50 µL Tween-80 & Mix B->C D 4. Add 450 µL Saline & Mix C->D E Final Solution: 2.5 mg/mL Clobutinol HCl D->E

Figure 2: Workflow for preparing a 2.5 mg/mL in vivo formulation.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

Two distinct reversed-phase HPLC (RP-HPLC) methods have been reported for the quantification of this compound.

ParameterMethod 1Method 2
Column Alltech Lichrosorb RP-18 (5 µm, 250 x 4.6 mm)C8 urea column (5 µm, 125 x 3.9 mm)
Mobile Phase Isocratic: Ammonium acetate buffer (0.05 M), Methanol, Acetonitrile (22:60:18) adjusted to pH 3.34 with acetic acidGradient: Acetonitrile, Methanol, Phosphate buffer (pH 2.5)
Flow Rate 1.0 mL/minNot specified
Detection UV at 267 nmDiode Array Detector (DAD) at 230 nm
Linear Range 34.7 – 243.0 µg/mL2.4 – 336 µg/mL
Source [9][10][11][12]

General HPLC Protocol Outline:

  • System Preparation: Set up the HPLC system according to the parameters of the chosen method. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare samples (e.g., from stability studies, formulation assays) and dilute them with the mobile phase to fall within the linear range of the standard curve. For biological samples, a prior extraction step is required.[13]

  • Standard Curve: Prepare a series of working standards by diluting the analytical stock solution (Protocol 2.1.2) with the mobile phase.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the column.

  • Analysis: Record the chromatograms and integrate the peak area or height corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak response of the standards against their concentrations. Use the regression equation to calculate the concentration of this compound in the unknown samples.

A Prepare Mobile Phase & Equilibrate System D Inject Standards & Samples A->D B Prepare Standard Curve Solutions B->D C Prepare Samples (Dilute in Mobile Phase) C->D E Acquire Chromatograms D->E F Integrate Peak Area & Generate Calibration Curve E->F G Calculate Sample Concentration F->G

Figure 3: General experimental workflow for HPLC analysis.

Protocol 4: Conceptual In Vitro hERG Channel Inhibition Assay

Given the known cardiotoxicity of clobutinol, a key experimental use is to assess its effect on the hERG channel. This is a conceptual protocol based on standard electrophysiology or flux assays.[14][15][16]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the hERG potassium channel.

  • Methodology: Automated patch-clamp or a thallium flux assay using a cell line stably expressing the hERG channel (e.g., HEK293-hERG or U2OS-hERG).[14][15]

  • Procedure Outline (Thallium Flux Assay): a. Cell Plating: Plate hERG-expressing cells in a multi-well plate (e.g., 384- or 1536-well) and incubate to allow for adherence.[16] b. Dye Loading: Load the cells with a thallium-sensitive fluorescent dye. c. Compound Addition: Add varying concentrations of this compound (prepared from a DMSO stock) to the wells. Include a vehicle control (DMSO) and a known hERG blocker (e.g., Astemizole) as a positive control.[15] d. Incubation: Incubate the plate to allow the compound to interact with the channel. e. Stimulation & Reading: Add a stimulation buffer containing thallium to open the hERG channels. Immediately measure the fluorescence intensity kinetically using a plate reader. Thallium influx through open channels increases fluorescence.[16] f. Data Analysis: Normalize the fluorescence signal to controls. Plot the percent inhibition against the logarithm of clobutinol concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A Plate hERG-expressing cells in multi-well plate B Load cells with Thallium-sensitive dye A->B C Add test compounds (Clobutinol dilutions) and Controls B->C D Incubate plate C->D E Add Thallium stimulus & Read fluorescence D->E F Normalize data and plot dose-response curve E->F G Calculate IC₅₀ value F->G

Figure 4: Conceptual workflow for an in vitro hERG inhibition assay.

References

Application Note: UV Spectrophotometric Determination of Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the determination of clobutinol hydrochloride in bulk and pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in a 0.1 N hydrochloric acid medium. The described protocol has been developed and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision. This method is suitable for routine quality control analysis.

Introduction

This compound is a centrally acting antitussive agent previously used for the symptomatic treatment of cough.[1] Ensuring the quality and potency of pharmaceutical formulations requires reliable and accessible analytical methods. UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity, speed, and affordability. This application note presents a detailed protocol for the quantitative determination of this compound using UV spectrophotometry.

Principle

The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) in 0.1 N hydrochloric acid is determined, and this wavelength is used for the quantification of the drug. The absorbance of the sample solution is directly proportional to the concentration of this compound, following the Beer-Lambert law.

Instrumentation and Reagents

  • Instrumentation:

    • UV-Visible Spectrophotometer (Double Beam) with 1 cm matched quartz cuvettes.

    • Analytical Balance

    • Volumetric flasks (10 mL, 100 mL)

    • Pipettes

    • Ultrasonic bath

  • Reagents and Chemicals:

    • This compound Reference Standard

    • Hydrochloric Acid (HCl), analytical grade

    • Purified Water

Experimental Protocol

Preparation of 0.1 N Hydrochloric Acid

To prepare 1000 mL of 0.1 N HCl, carefully add 8.3 mL of concentrated hydrochloric acid to approximately 500 mL of purified water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with purified water.

Preparation of Standard Stock Solution

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of 0.1 N HCl, using an ultrasonic bath for about 10 minutes to ensure complete dissolution. Dilute to the mark with 0.1 N HCl to obtain a standard stock solution with a concentration of 100 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)

From the standard stock solution (100 µg/mL), pipette 1 mL into a 10 mL volumetric flask and dilute to the mark with 0.1 N HCl to get a concentration of 10 µg/mL. Scan this solution from 400 nm to 200 nm in the UV spectrophotometer against a 0.1 N HCl blank. The wavelength at which maximum absorbance is observed is the λmax. Based on literature for UV detection in HPLC, the λmax is expected to be around 230 nm.[2]

Preparation of Calibration Curve

From the standard stock solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2 - 12 µg/mL. Measure the absorbance of each solution at the determined λmax (e.g., 230 nm) against the 0.1 N HCl blank. Plot a graph of absorbance versus concentration to construct a calibration curve.

Preparation of Sample Solution (for Assay of Tablet Formulation)

Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete extraction of the drug. Dilute to volume with 0.1 N HCl and mix well. Filter the solution through a suitable filter paper. From the filtered solution, dilute an appropriate volume with 0.1 N HCl to obtain a final concentration within the linearity range (e.g., 10 µg/mL). Measure the absorbance of the final solution at the λmax against the 0.1 N HCl blank. The concentration of the drug in the sample can be determined from the calibration curve.

Method Validation

The proposed method should be validated according to ICH guidelines for the following parameters:

Linearity

The linearity of the method is determined by analyzing a series of dilutions of the standard solution. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy is assessed by recovery studies. A known amount of the standard drug is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98-102%.

Precision

Precision is evaluated by performing replicate analyses of the same sample.

  • Intraday Precision (Repeatability): Analysis of six replicate samples on the same day.

  • Interday Precision: Analysis of three replicate samples on three different days. The relative standard deviation (%RSD) for precision studies should be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

The following tables summarize the expected validation parameters for the UV spectrophotometric determination of this compound.

Table 1: Optical Characteristics and Linearity

Parameter Value
Wavelength of Maximum Absorbance (λmax) 230 nm
Linearity Range 2 - 12 µg/mL
Regression Equation (y = mx + c) y = 0.085x + 0.002

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Accuracy (Recovery Study)

Amount Added (%) Amount Added (µg/mL) Amount Found (µg/mL) % Recovery % RSD
80 8 7.95 99.38 0.52
100 10 10.08 100.80 0.45

| 120 | 12 | 11.92 | 99.33 | 0.61 |

Table 3: Precision

Precision Concentration (µg/mL) Absorbance (Mean ± SD, n=6) % RSD
Intraday 10 0.852 ± 0.005 0.59

| Interday | 10 | 0.849 ± 0.009 | 1.06 |

Table 4: LOD and LOQ

Parameter Value
Limit of Detection (LOD) 0.15 µg/mL

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_validation Method Validation prep_solvent Prepare 0.1 N HCl Solvent prep_stock Prepare Standard Stock Solution (100 µg/mL) prep_solvent->prep_stock det_lambda Determine λmax (Scan 200-400 nm) prep_stock->det_lambda prep_calib Prepare Calibration Standards (2-12 µg/mL) prep_stock->prep_calib prep_samples Prepare Sample Solution measure_abs Measure Absorbance at λmax prep_samples->measure_abs det_lambda->measure_abs λmax identified prep_calib->measure_abs plot_calib Plot Calibration Curve measure_abs->plot_calib calc_conc Calculate Sample Concentration plot_calib->calc_conc From Regression Equation val_lin Linearity plot_calib->val_lin val_lodq LOD & LOQ plot_calib->val_lodq val_acc Accuracy calc_conc->val_acc val_prec Precision calc_conc->val_prec result Final Report calc_conc->result

References

Troubleshooting & Optimization

Technical Support Center: Clobutinol Hydrochloride Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of clobutinol hydrochloride during experimental assays.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. This data is essential for preparing stock solutions and ensuring the compound remains in solution throughout an assay.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mLHygroscopic; use freshly opened DMSO for best results.[1]
0.1 N Hydrochloric Acid18.4 mg/mLLowering the pH can significantly improve the solubility of hydrochloride salts.
Water11.2 mg/mLSolubility in neutral aqueous solutions is moderate.
MethanolSoluble at 1.0 mg/mLA standard solution of 1.0 mg/mL is commercially available, indicating at least this level of solubility.[2][3]
Co-solvent Mixture2.5 mg/mLA mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a clear solution.[4]
Acetonitrile/WaterMiscibleUsed as a solvent for preparing standard stock solutions for HPLC analysis.

Experimental Protocols

Detailed methodologies for preparing this compound solutions for common analytical techniques are provided below.

Protocol 1: Preparation of Standard Stock Solution for HPLC Analysis

This protocol is adapted from a validated method for the simultaneous determination of this compound and doxylamine succinate in syrups.

Materials:

  • This compound standard

  • Acetonitrile, HPLC grade

  • Deionized or distilled water, HPLC grade

  • Volumetric flasks

  • Pipettes

Procedure:

  • Accurately weigh the desired amount of this compound standard.

  • Transfer the standard to a volumetric flask of appropriate size.

  • Add a small amount of acetonitrile to dissolve the this compound completely. For example, for a 0.48 mg/mL stock solution, 48.0 mg of the standard can be dissolved in 5.0 mL of acetonitrile.

  • Once dissolved, dilute the solution to the final volume with water.

  • Mix the solution thoroughly to ensure homogeneity. This stock solution can then be further diluted with the mobile phase to create calibration standards.

Protocol 2: Preparation of Aqueous Solution using a Co-solvent System

This protocol is suitable for in-vitro studies or when a specific aqueous formulation is required.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl in water)

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate container, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly. For a final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300.

  • Add Tween-80 to the mixture and mix until uniform. Following the example, add 50 µL of Tween-80.

  • Add the saline solution to reach the final desired volume and concentration. In this example, add 450 µL of saline.

  • If any precipitation or phase separation occurs, use an ultrasonic bath to aid dissolution. The resulting solution should be clear.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving this compound for assays.

Q1: My this compound is not dissolving completely in water. What should I do?

A1: this compound has moderate solubility in neutral water (11.2 mg/mL). If you are experiencing difficulty, consider the following:

  • Sonication: Place the solution in an ultrasonic bath. The high-frequency sound waves can help to break up particles and enhance dissolution.[4]

  • Gentle Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious about potential degradation at elevated temperatures.

  • pH Adjustment: Clobutinol is a weakly basic drug, and its hydrochloride salt will have a higher solubility in acidic conditions. Try lowering the pH of your aqueous solution with a small amount of dilute hydrochloric acid.

Q2: I am seeing precipitation when I dilute my DMSO stock solution with an aqueous buffer. How can I prevent this?

A2: This is a common issue when a compound is highly soluble in an organic solvent but less so in an aqueous medium. To mitigate this:

  • Use a Co-solvent System: Instead of diluting directly into the buffer, use a pre-mixed co-solvent system like the one described in Protocol 2, which includes PEG300 and Tween-80 to improve solubility and stability in aqueous environments.[4]

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vigorously stirring or vortexing. This can help to prevent localized high concentrations that lead to precipitation.

  • Optimize the Final Concentration: It may be necessary to work with a lower final concentration of this compound in your assay to stay within its solubility limit in the final solvent composition.

Q3: Can I prepare a concentrated stock solution of this compound in methanol or ethanol?

Q4: For my UV-Vis spectrophotometric assay, what solvent should I use?

A4: The choice of solvent will depend on the desired concentration and the wavelength of analysis.

  • 0.1 N Hydrochloric Acid: This is a good starting point as it offers good solubility (18.4 mg/mL) and is UV transparent at wavelengths typically used for aromatic compounds.

  • Methanol: If your desired concentration is around 1 mg/mL or lower, methanol is a suitable solvent.[2][3]

  • Water: For lower concentrations, water can be used, but be mindful of the solubility limit. Ensure that the solvent used does not interfere with the absorbance reading at your analytical wavelength.

Visualizations

This compound Dissolution Workflow

The following diagram illustrates a logical workflow for dissolving this compound, incorporating troubleshooting steps.

Clobutinol_Solubility_Workflow start Start: Need to dissolve This compound choose_solvent Choose initial solvent based on assay requirements (e.g., Water, Methanol, Buffer) start->choose_solvent try_dissolving Attempt to dissolve at target concentration choose_solvent->try_dissolving is_dissolved Is the solution clear? try_dissolving->is_dissolved success Solution Prepared Successfully is_dissolved->success Yes troubleshoot Troubleshooting Required is_dissolved->troubleshoot No sonicate_heat Apply physical methods: - Sonication - Gentle Heating troubleshoot->sonicate_heat is_dissolved2 Is the solution clear? sonicate_heat->is_dissolved2 is_dissolved2->success Yes adjust_ph For aqueous solutions: Lower pH with dilute HCl is_dissolved2->adjust_ph No is_dissolved3 Is the solution clear? adjust_ph->is_dissolved3 reassess Re-evaluate: - Lower concentration - Choose a different primary solvent (e.g., DMSO) adjust_ph->reassess is_dissolved3->success Yes use_cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween-80) is_dissolved3->use_cosolvent No use_cosolvent->success use_cosolvent->reassess

Caption: A decision-making workflow for dissolving this compound.

References

Technical Support Center: Stability of Clobutinol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of clobutinol hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound solutions have been reported to be stable for at least 72 hours when stored in tightly capped volumetric flasks at ambient temperature. In one study, the assay values remained within 2% of the initial value after this period.[1][2][3]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on forced degradation studies, this compound is susceptible to oxidative degradation.[2] While it has shown stability under certain acidic, basic, thermal, and photolytic stress conditions in one study, exposure to strong oxidizing agents like hydrogen peroxide can lead to a significant decrease in its concentration.[2] General principles of drug stability suggest that pH and temperature can also be critical factors in the degradation of pharmaceutical compounds in solution.[4][5]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (days to weeks), solutions should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store them at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[7] It is crucial to use tightly capped containers to prevent solvent evaporation and exposure to atmospheric oxygen.

Q4: Are there any known degradation products of this compound?

A4: The scientific literature readily available does not provide specific details on the chemical structures of this compound degradation products. However, given its susceptibility to oxidation, it is plausible that degradation occurs at the tertiary amine or the benzyl ether moieties of the molecule. Further investigation using techniques like LC-MS/MS would be necessary to identify and characterize these degradation products.

Troubleshooting Guide

Q1: I am observing a decrease in the concentration of my this compound solution over time, even when stored at room temperature. What could be the cause?

A1: Several factors could be contributing to the degradation of your solution:

  • Oxidation: this compound is known to be sensitive to oxidation.[2] Ensure your solutions are prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid using excipients or containers that may leach peroxides.

  • pH of the solution: The pH of your solution can significantly impact the stability of the drug.[4][5] Although one study showed stability in 0.1 M HCl and 0.1 M NaOH for 24 hours, the optimal pH range for long-term stability has not been definitively established.[1][2] It is advisable to buffer your solution and evaluate stability at different pH values to determine the optimal range for your application.

  • Container closure: Improperly sealed containers can lead to solvent evaporation, concentrating the drug and potentially accelerating degradation. Ensure you are using tightly capped vials.

Q2: My this compound solution shows signs of degradation after exposure to light. How can I prevent this?

A2: While one study indicated stability under UV light for 24 hours, photostability can be dependent on the specific conditions (wavelength, intensity, duration) and the formulation.[2] To minimize photodegradation, it is recommended to:

  • Work with the solution in a dark room or under amber light.

  • Store the solution in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.

Q3: I suspect my this compound is degrading, but I don't see any new peaks in my chromatogram. Why might this be?

A3: There are several possibilities:

  • Degradation products are not UV-active: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Try analyzing your samples at multiple wavelengths.

  • Degradation products are not retained on the column: The degradation products might be too polar or non-polar to be retained on your current HPLC column. You may need to modify your mobile phase or switch to a different column chemistry.

  • Formation of volatile or insoluble products: The degradation may lead to the formation of volatile compounds that are lost from the solution or insoluble products that precipitate out.

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound in Solution

Stress ConditionReagent/DetailsDurationTemperatureObserved DegradationReference
Acidic Hydrolysis 0.1 M HCl24 hoursNot specifiedNo significant change in assay value; no degradation peaks observed.[1][2]
Alkaline Hydrolysis 0.1 M NaOH24 hoursNot specifiedNo significant change in assay value; no degradation peaks observed.[1][2]
Oxidative 10% H₂O₂24 hoursNot specifiedSignificant decrease in assay value.[2]
Thermal -24 hours80°CNo significant change in assay value; no degradation peaks observed.[1][2]
Photolytic UV light24 hoursNot specifiedNo significant change in assay value; no degradation peaks observed.[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a published method for the simultaneous determination of this compound and can be adapted for stability studies.[2][3]

  • Chromatographic System:

    • Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size) or equivalent.

    • Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5). The exact gradient program should be optimized to ensure separation of this compound from any potential degradation products.

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Column Temperature: 25°C.

    • Detection: Diode array detector (DAD) at 230 nm for this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • For forced degradation studies, subject the stock solution to various stress conditions (e.g., add acid, base, or hydrogen peroxide; expose to heat or light).

    • Before injection, dilute the samples to an appropriate concentration with the mobile phase.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • The method should be validated according to ICH guidelines to ensure it is stability-indicating.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Clobutinol HCl Solution stress_conditions Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep_solution->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis data_evaluation Evaluate Data (Assay, Impurities) hplc_analysis->data_evaluation stable Stable data_evaluation->stable No significant change degraded Degraded data_evaluation->degraded Significant change

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_investigation Investigation Steps cluster_solution Potential Solutions start Degradation Observed check_oxidation Check for Oxidizing Agents (e.g., peroxides in excipients) start->check_oxidation check_ph Measure and Adjust pH start->check_ph check_light Protect from Light start->check_light check_temp Control Temperature start->check_temp use_antioxidants Use Antioxidants / Inert Atmosphere check_oxidation->use_antioxidants optimize_ph Optimize and Buffer pH check_ph->optimize_ph use_amber_vials Use Amber Vials / Protect from Light check_light->use_amber_vials control_storage_temp Store at Recommended Temperature check_temp->control_storage_temp

Caption: Troubleshooting workflow for observed degradation of this compound.

References

Technical Support Center: Clobutinol Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of clobutinol hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on the identification and resolution of interferences.

Issue 1: Unexpected Peaks in the Chromatogram

Question: I am observing unexpected peaks in my chromatogram during the analysis of a this compound sample. How can I identify the source of these peaks and eliminate them?

Answer:

Unexpected peaks can originate from several sources, including the mobile phase, the sample matrix (excipients), impurities from the synthesis of this compound, or degradation products. A systematic approach is crucial for identifying and eliminating these interferences.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unexpected peaks.

Step-by-Step Guide:

  • Blank Injection: Inject the mobile phase alone. If the peak is present, it indicates contamination of the mobile phase or a system issue (e.g., carryover from a previous injection).

  • Placebo Injection: If analyzing a formulated product, inject a placebo sample containing all excipients except this compound. The presence of the peak points to excipient interference.[1]

  • Spiking with Known Impurities: If reference standards for known this compound impurities are available, spike the sample with these standards. An increase in the peak area of the unknown peak confirms its identity as a specific impurity.

  • Forced Degradation Studies: Subjecting the this compound standard to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[2][3] If the unexpected peak appears or increases in the stressed samples, it is likely a degradation product.

Issue 2: Poor Peak Shape or Shifting Retention Times

Question: My this compound peak is showing tailing/fronting, or its retention time is shifting between injections. What could be the cause and how do I fix it?

Answer:

Poor peak shape and retention time variability can be caused by a number of factors related to the column, mobile phase, or sample preparation.

Logical Relationship for Troubleshooting Peak Shape and Retention Time Issues:

Peak_Shape_Troubleshooting cluster_Problem Problem cluster_Cause Potential Causes cluster_Solution Solutions Problem_Node { Poor Peak Shape | Shifting Retention Time } Column_Issues Column Overload Column Contamination Column Degradation Problem_Node->Column_Issues Mobile_Phase_Issues Incorrect pH Inadequate Buffering Composition Error Degassing Issue Problem_Node->Mobile_Phase_Issues Sample_Issues Sample Solvent Incompatibility High Sample Concentration Problem_Node->Sample_Issues Column_Solutions Reduce Sample Load Use Guard Column / Flush Column Replace Column Column_Issues->Column_Solutions Mobile_Phase_Solutions Adjust pH Increase Buffer Strength Prepare Fresh Mobile Phase Degas Mobile Phase Mobile_Phase_Issues->Mobile_Phase_Solutions Sample_Solutions Dissolve Sample in Mobile Phase Dilute Sample Sample_Issues->Sample_Solutions

Caption: Causes and solutions for peak shape and retention issues.

Key Considerations:

  • Column Health: The use of a guard column is highly recommended to protect the analytical column from strongly retained sample components.

  • Mobile Phase pH: The pH of the mobile phase is critical for the analysis of basic compounds like clobutinol. Ensure the pH is stable and appropriate for the column chemistry.

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the HPLC analysis of this compound in cough syrups?

A1: The most common interferences are:

  • Excipients: Cough syrups contain numerous excipients such as sweeteners (sorbitol, sucrose), thickeners (glycerol, hydroxyethylcellulose), preservatives (sodium benzoate), and flavorings.[1][4] These can co-elute with this compound if the chromatographic conditions are not optimized. A study on a syrup formulation identified early-eluting peaks from excipients, but they did not interfere with the clobutinol peak under the developed gradient method.[1]

  • Synthesis Impurities: Impurities from the manufacturing process of this compound can be present. A list of known impurities is provided in the table below.

  • Degradation Products: this compound can degrade under stress conditions, leading to the formation of new compounds that may interfere with the analysis. Forced degradation studies are essential to identify these potential interferents.[2]

Q2: What are the known impurities of this compound?

A2: Several process-related impurities of this compound have been identified. These are crucial to consider as potential interferences in an HPLC analysis.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
Clobutinol Impurity AC₁₄H₂₂ClNO255.79
Clobutinol Impurity BC₂₁H₂₈BrCl₂NO461.26
Clobutinol Impurity 2C₇H₁₅NO129.20
Clobutinol Impurity 3C₂₁H₂₈Cl₂NO·Cl416.81
Clobutinol Impurity 4C₁₄H₁₂Cl₂251.15
Clobutinol Impurity 5C₁₄H₂₃NO221.34
Clobutinol Impurity FC₇H₁₅NO129.2

Data sourced from various chemical suppliers.

Q3: How can I ensure my HPLC method is stability-indicating for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To ensure your method is stability-indicating, you must perform forced degradation studies.[5][6] This involves subjecting a solution of this compound to various stress conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 80°C for 24 hours.[2]

  • Base Hydrolysis: e.g., 0.1 M NaOH at 80°C for 24 hours.[2]

  • Oxidation: e.g., 10% H₂O₂ at 80°C for 24 hours.[2]

  • Thermal Degradation: e.g., 80°C for 24 hours.[2]

  • Photodegradation: Exposure to UV light for 24 hours.[2]

The chromatograms of the stressed samples should be compared to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a diode array detector (DAD) can further confirm that the clobutinol peak is spectrally pure and free from co-eluting degradants.[1]

Experimental Protocols

1. RP-HPLC Method for Simultaneous Determination of this compound and Doxylamine Succinate in Syrup

This method was developed for the simultaneous determination of this compound (CLO) and doxylamine succinate (DOX) in a syrup formulation.[1]

  • Instrumentation: HPLC system with a quaternary pump, degasser, column oven, autosampler, and a diode array detector (DAD).[1]

  • Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5).[1]

  • Detection: DAD operated at 230 nm for CLO and 262 nm for DOX.[1]

  • Injection Volume: 5 µL.[2]

  • Column Temperature: 25 °C.[7]

Mobile Phase Gradient Program:

Time (min)Acetonitrile (%)Methanol (%)Phosphate Buffer (pH 2.5) (%)
0101080
5402040
10101080

This is an exemplary gradient based on the description in the source. The exact gradient profile may need optimization.

Sample Preparation:

  • Accurately weigh a portion of the syrup equivalent to 40 mg of this compound.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 5 mL of the mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.

2. Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the stressor in a suitable volumetric flask.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl and keep at 80°C for 24 hours. Cool and neutralize with 0.1 M NaOH.[2]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH and keep at 80°C for 24 hours. Cool and neutralize with 0.1 M HCl.[2]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂ and keep at 80°C for 24 hours.[2]

  • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 24 hours.[2]

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.[2]

  • Dilute all samples to a suitable final concentration with the mobile phase and analyze by HPLC. A control sample (unstressed) should also be prepared and analyzed.

References

Technical Support Center: Optimizing Mobile Phase for Clobutinol Hydrochloride Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of clobutinol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH causing ionization of this compound.Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in a single ionic form. A pH of around 2.5 to 3.5 is often effective.[1][2][3]
Secondary interactions with residual silanols on the stationary phase.Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol groups.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve test to check for pump performance issues.
Changes in column temperature.Use a column oven to maintain a consistent temperature.
Mobile phase degradation or evaporation.Prepare fresh mobile phase daily and keep solvent bottles capped.
Poor Resolution Between Clobutinol and Impurities/Other Components Mobile phase is too strong or too weak.Adjust the organic-to-aqueous solvent ratio. Increase the aqueous component to increase retention and potentially improve resolution, or vice-versa.
Inadequate selectivity.Change the organic solvent (e.g., from acetonitrile to methanol or vice versa) as they offer different selectivities. Consider using a different buffer system.[4]
pH is not optimal for separating ionizable compounds.Perform a pH scouting study (e.g., from pH 2.5 to 4.5) to find the optimal pH for separation.
High Backpressure Particulate matter from the sample or mobile phase clogging the column.Filter all samples and mobile phases through a 0.45 µm or smaller filter. Use a guard column to protect the analytical column.
Buffer precipitation in the organic solvent.Ensure the buffer is soluble in the highest organic concentration used in the gradient. A lower buffer concentration may be necessary.
Incorrect mobile phase viscosity.Check the viscosity of your mobile phase mixture; high viscosity can lead to high backpressure.
No Peak or Very Small Peak Sample is not eluting from the column.The mobile phase may be too weak. Increase the percentage of the organic solvent.
Detection issue.Ensure the detector wavelength is set appropriately for this compound (e.g., around 210 nm or 230 nm).[1][2][3][5] Check the detector lamp.
Sample degradation.Ensure sample and standard solutions are fresh and have been stored correctly. This compound solutions have been shown to be stable for at least 72 hours at room temperature.[1][2][3]

Frequently Asked Questions (FAQs)

1. What is a good starting mobile phase for this compound analysis by reverse-phase HPLC?

A common starting point is a mixture of acetonitrile and a phosphate or acetate buffer at a low pH.[1][2][3][6] For example, a mobile phase consisting of acetonitrile and a phosphate buffer (pH 2.5) in a gradient or isocratic elution can be a good starting point.[1][2][3]

2. How does the pH of the mobile phase affect the chromatography of this compound?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound.[7] To achieve good peak shape and reproducible retention, it is generally recommended to work at a pH where the analyte is in a single, stable ionic form. For clobutinol, a weakly basic compound, a low pH (e.g., 2.5-3.5) is typically used to ensure it is fully protonated.[1][2][3][6]

3. Can I use methanol instead of acetonitrile in the mobile phase?

Yes, methanol can be used as the organic modifier. Acetonitrile and methanol have different selectivities, so one may provide better resolution for this compound from its impurities or other sample components. If you are experiencing co-elution, switching from acetonitrile to methanol (or vice-versa) is a valuable troubleshooting step.

4. Is a gradient or isocratic elution better for this compound analysis?

The choice between gradient and isocratic elution depends on the complexity of the sample matrix.[8]

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient for analyzing the pure substance or simple formulations.[6]

  • Gradient elution , where the mobile phase strength is increased during the run, is often preferred for analyzing this compound in the presence of impurities or in complex matrices like syrups, as it can improve the separation of components with a wide range of polarities.[1][2][3]

5. How can I improve the resolution between this compound and a closely eluting impurity?

To improve resolution, you can try the following:

  • Optimize the mobile phase composition: Fine-tune the ratio of organic solvent to aqueous buffer.

  • Adjust the pH: Small changes in pH can significantly alter the retention of ionizable impurities.

  • Change the organic solvent: As mentioned, switching between acetonitrile and methanol can alter selectivity.

  • Modify the buffer: Different buffer salts (e.g., phosphate vs. acetate) can influence interactions with the stationary phase.[4]

  • Lower the temperature: This can sometimes increase resolution, although it will also increase analysis time and backpressure.

Experimental Protocols

Below are examples of experimental protocols that have been used for the chromatographic analysis of this compound.

Protocol 1: Gradient HPLC for Simultaneous Determination in Syrups [1][2][3]

  • Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5) in a gradient mode.

  • Detection: Diode array detector (DAD) at 230 nm.

  • Column Temperature: 25 °C.

Protocol 2: Isocratic HPLC for Determination in Pharmaceutical Formulations [6]

  • Mobile Phase: Ammonium acetate buffer (0.05M), methanol, and acetonitrile in a ratio of 22:60:18 (v/v/v), adjusted to pH 3.34 with acetic acid.

Data Presentation

Table 1: Summary of Chromatographic Conditions for this compound Analysis

ParameterMethod 1[1][2][3]Method 2[6]Method 3[5]
Chromatography Mode Reverse-Phase HPLCReverse-Phase HPLCReverse-Phase HPLC
Elution Mode GradientIsocraticGradient
Stationary Phase C8 urea (125 x 3.9 mm, 5 µm)Not specifiedAgilent Zorbax Eclipse XDB C18 (75 x 3.0 mm, 3.5 µm)
Mobile Phase Acetonitrile, Methanol, Phosphate Buffer (pH 2.5)Ammonium Acetate Buffer (0.05M), Methanol, Acetonitrile (22:60:18)15 mM Phosphate Buffer (pH 3.0), Methanol
Flow Rate Not specifiedNot specified0.6 mL/min
Detection Wavelength 230 nmNot specified210 nm
Column Temperature 25 °CNot specified40 °C

Visualizations

Troubleshooting Workflow for Common HPLC Issues

G start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Times start->retention_time resolution Poor Resolution start->resolution adjust_ph Adjust Mobile Phase pH (e.g., 2.5-3.5) peak_shape->adjust_ph Ionization Issue? add_amine Add Competitive Amine (e.g., Triethylamine) peak_shape->add_amine Silanol Interaction? check_pump Check Pump Performance & Degas Mobile Phase retention_time->check_pump Composition Fluctuation? use_oven Use Column Oven retention_time->use_oven Temperature Variation? adjust_organic Adjust Organic:Aqueous Ratio resolution->adjust_organic Strength Issue? change_solvent Change Organic Solvent (ACN <-> MeOH) resolution->change_solvent Selectivity Issue? solution Problem Resolved adjust_ph->solution add_amine->solution check_pump->solution use_oven->solution adjust_organic->solution change_solvent->solution

Caption: Troubleshooting workflow for common HPLC issues.

Logical Workflow for Mobile Phase Optimization

G start Start Optimization select_column Select Column (e.g., C18, C8) start->select_column initial_mobile_phase Define Initial Mobile Phase (e.g., ACN/Buffer pH 3.0) select_column->initial_mobile_phase scout_gradient Perform Scouting Gradient initial_mobile_phase->scout_gradient evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution) scout_gradient->evaluate_chromatogram optimize_ph Optimize pH (e.g., 2.5 - 4.5) evaluate_chromatogram->optimize_ph Not Acceptable final_method Final Optimized Method evaluate_chromatogram->final_method Acceptable optimize_organic Optimize Organic Solvent (ACN vs. MeOH, Ratio) optimize_ph->optimize_organic fine_tune Fine-Tune Gradient/Flow Rate optimize_organic->fine_tune fine_tune->scout_gradient Re-evaluate

Caption: Logical workflow for mobile phase optimization.

References

minimizing matrix effects in clobutinol bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of clobutinol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of clobutinol bioanalysis?

A1: A matrix effect is the alteration of an analyte's response (in this case, clobutinol) due to the presence of other, unanalyzed components in the sample matrix (e.g., plasma, urine).[1] These effects typically manifest as ion suppression or enhancement in mass spectrometry-based assays, where co-eluting endogenous materials interfere with the ionization efficiency of the target analyte.[2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: What are the primary causes of matrix effects in biological samples?

A2: The primary causes are endogenous components of the biological sample that are not removed during sample preparation.[5] For plasma samples, phospholipids are a major source of matrix effects, particularly ion suppression in LC-MS/MS analysis.[2][6] Other sources include salts, proteins, lipids, carbohydrates, and metabolites that can co-elute with clobutinol and interfere with its ionization.[5][7]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated using several methods.[8] A common qualitative approach is the post-column infusion experiment, where a constant flow of clobutinol solution is introduced into the mass spectrometer after the analytical column.[9] When a blank, extracted matrix sample is injected, any dip or rise in the constant signal indicates ion suppression or enhancement at that retention time.[9] A quantitative assessment can be made by comparing the response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a pure solvent.[1][8]

Q4: What is an internal standard (IS) and why is it critical for minimizing matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls.[10][11] Its purpose is to compensate for variability during the analytical process, including sample preparation, injection volume, and ionization.[10][12] The most effective type is a stable isotope-labeled internal standard (SIL-IS), which is nearly identical to the analyte and is affected by matrix components in the same way, thus providing the most accurate correction for matrix effects.[10][11]

Troubleshooting Guide

Q5: My clobutinol signal shows significant ion suppression. How can I fix this?

A5: Significant ion suppression is typically caused by insufficient sample cleanup.[2] If you are using a simple Protein Precipitation (PPT) method, consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][4] These methods are more effective at removing interfering components like phospholipids.[13] Additionally, optimizing chromatographic conditions to separate clobutinol from the regions where matrix components elute can significantly reduce suppression.[6]

Q6: My recovery for clobutinol is low and inconsistent across samples. What are the likely causes?

A6: Low and variable recovery often points to issues in the sample extraction procedure.

  • For Liquid-Liquid Extraction (LLE): Check the pH of the aqueous sample and the choice of organic solvent. The pH should be optimized to ensure clobutinol is in a neutral, non-ionized state to efficiently partition into the organic phase. Double LLE, where an initial extraction removes hydrophobic interferences, can also improve selectivity.[2]

  • For Solid-Phase Extraction (SPE): Ensure the sorbent chemistry is appropriate for clobutinol. Inconsistent results can arise from incomplete conditioning of the SPE cartridge, incorrect pH during sample loading, an ineffective wash step that fails to remove interferences, or an elution solvent that is too weak to fully recover the analyte.[14]

Q7: The response of my internal standard is highly variable between samples. What does this indicate?

A7: High variability in the internal standard (IS) response is a red flag.[12] It can indicate several problems:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples will affect the IS.[10]

  • Matrix Effects Impacting the IS: If you are using a structural analogue IS, it may not be affected by the matrix in the exact same way as clobutinol, leading to inconsistent tracking. This is a strong argument for using a stable isotope-labeled IS (SIL-IS).[10][11]

  • Errors in IS Addition: Inconsistent pipetting when adding the IS solution to the samples can be a source of error. Ensure the IS is added as early as possible in the workflow to account for subsequent procedural variations.[10]

Q8: Can I use a simple "Dilute and Shoot" method for clobutinol analysis in plasma?

A8: "Dilute and Shoot" is the simplest sample preparation method, but it is often insufficient for complex matrices like plasma, especially for assays requiring high sensitivity.[15] While dilution can reduce the concentration of matrix components, it also dilutes the analyte, which may cause the concentration to fall below the limit of quantitation.[7] This approach is more likely to suffer from significant matrix effects and can lead to faster contamination of the LC-MS/MS system.[4] It is generally only suitable when the analyte concentration is high and the matrix is relatively simple.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal via denaturation with an organic solvent.[13][16]Partitioning of analyte between two immiscible liquid phases.[13]Analyte retention on a solid sorbent followed by selective elution.[13][16]
Selectivity LowModerateHigh
Matrix Effect High potential for residual matrix effects (e.g., phospholipids).[6]Good removal of polar interferences.[13]Excellent for removing a wide range of interferences.[13]
Throughput High, amenable to 96-well format.[13]Moderate, can be automated in 96-well format.[13]Moderate to High, easily automated.[13]
Cost LowLow to ModerateHigh
Recommendation Suitable for early discovery or when high sensitivity is not required.A good balance of cost, cleanliness, and throughput.Recommended for regulated bioanalysis requiring high sensitivity and clean extracts.
Table 2: Illustrative Method Validation Parameters for Clobutinol in Human Plasma

The following data are for illustrative purposes and represent typical acceptance criteria for a validated bioanalytical method.

ParameterAcceptance CriteriaIllustrative Result (SPE-LC-MS/MS)
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤20%0.5 ng/mL
Intra-day Accuracy (% Bias) Within ±15% (except LLOQ)-2.5% to 4.8%
Intra-day Precision (% CV) ≤ 15% (except LLOQ)3.1% to 6.5%
Inter-day Accuracy (% Bias) Within ±15% (except LLOQ)-4.1% to 3.2%
Inter-day Precision (% CV) ≤ 15% (except LLOQ)4.5% to 7.8%
Extraction Recovery Consistent and reproducible88% (CV < 5%)
Matrix Factor (Normalized by IS) 0.85 – 1.150.96 (CV < 4%)

Based on general validation guidelines.[17][18]

Mandatory Visualization

G cluster_workflow Workflow for Assessing & Mitigating Matrix Effects cluster_mitigation Mitigation Options Dev Develop Initial LC-MS/MS Method Assess Assess Matrix Effect (Post-Extraction Spike) Dev->Assess Check Is Matrix Effect Acceptable? (e.g., 0.85-1.15) Assess->Check Optimize Implement Mitigation Strategy Check->Optimize No Validate Proceed to Full Method Validation Check->Validate Yes Opt_Prep Improve Sample Prep (e.g., PPT -> SPE) Opt_LC Optimize Chromatography Opt_IS Use SIL-Internal Standard Troubleshoot Re-evaluate Method Validate->Troubleshoot If validation fails Troubleshoot->Dev Opt_Prep->Assess Re-assess Opt_LC->Assess Re-assess Opt_IS->Assess Re-assess

Caption: Workflow for identifying and addressing matrix effects.

G cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Sorbent (Activate functional groups) e.g., Methanol, then Water Equilibrate 2. Equilibrate Sorbent (Adjust pH) e.g., Buffer at specific pH Condition->Equilibrate Prepares sorbent Load 3. Load Sample (Analyte binds to sorbent) Equilibrate->Load Ensures retention Wash 4. Wash Sorbent (Remove interferences) e.g., Mild organic/aqueous mix Load->Wash Retains analyte Elute 5. Elute Analyte (Disrupt analyte-sorbent interaction) e.g., Strong organic solvent Wash->Elute Cleans extract

Caption: The five key steps of a Solid-Phase Extraction workflow.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
  • Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., clobutinol-d5 in methanol) to each tube. Vortex for 10 seconds.

  • pH Adjustment: Add 50 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample. Vortex for 10 seconds. This step ensures clobutinol is in its non-ionized form.

  • Extraction: Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new clean tube, avoiding the lower aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) from Urine
  • Sample Pre-treatment: Centrifuge the urine sample at 2000 x g for 5 minutes. Dilute 100 µL of the supernatant with 400 µL of 2% phosphoric acid in water. Add 10 µL of the internal standard working solution. Vortex.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the dilution buffer (2% phosphoric acid) through it. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge to remove interferences.

    • Wash 1: Pass 1 mL of 0.1 M hydrochloric acid.

    • Wash 2: Pass 1 mL of methanol. Dry the cartridge under vacuum for 1 minute.

  • Elution: Elute clobutinol by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) from Plasma
  • Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acetonitrile containing the internal standard.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Injection: Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if concentration is needed.[13]

References

addressing clobutinol hydrochloride instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing clobutinol hydrochloride in their cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to address potential challenges related to the stability of this compound in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a centrally acting cough suppressant that has been withdrawn from the market in several countries due to concerns about its cardiovascular side effects.[1][2] It is known to prolong the QT interval, which can lead to cardiac arrhythmias.[1][2] This effect is primarily caused by the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[3]

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to instability?

A2: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The stability of a drug in culture media is not the same as its biological half-life and can be influenced by various factors.[4] Degradation of this compound over the course of your experiment could lead to a decrease in the effective concentration, resulting in variable cellular responses.

Q3: What are the primary factors that can affect the stability of this compound in my cell culture experiments?

A3: Several factors can influence the stability of chemical compounds in cell culture media, including:

  • pH of the media: The stability of many compounds is pH-dependent. A related compound, chlorobutanol, shows increased degradation with higher pH.[5][6]

  • Media Composition: Components in the media, such as serum proteins, amino acids (like cysteine), and metal ions (like ferric ammonium citrate), can interact with and potentially degrade the compound.[7][8][9][10]

  • Temperature: Standard incubation temperatures (37°C) can accelerate the degradation of some compounds.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.

Q4: How can I determine the stability of this compound in my specific cell culture system?

A4: It is highly recommended to perform a stability study under your experimental conditions. This typically involves incubating this compound in your cell culture medium (with and without cells) for the duration of your experiment and measuring its concentration at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]

Q5: What are the potential consequences of this compound degradation in my experiments?

A5: Degradation of the parent compound can lead to:

  • Reduced Potency: A lower concentration of the active compound will likely result in a diminished biological effect.

  • Formation of Active or Toxic Metabolites: Degradation products may have their own biological activities, which could be different from or interfere with the effects of the parent compound, or they could be cytotoxic.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Decreased or no effect of this compound over time. Compound degradation in the cell culture medium.1. Prepare fresh stock solutions of this compound for each experiment. 2. Reduce the incubation time if possible. 3. Perform a time-course experiment to determine the optimal treatment duration. 4. Consider replenishing the media with freshly prepared this compound at regular intervals for longer experiments.
High variability between replicate wells or experiments. Inconsistent degradation rates due to slight variations in experimental conditions (e.g., pH shifts, temperature fluctuations).1. Ensure consistent pH of the media across all experiments.[6] 2. Use a buffered solution to prepare stock solutions. 3. Minimize the time the stock solution is stored before use. 4. Protect stock solutions and treated plates from light.
Unexpected cytotoxicity or off-target effects. Formation of toxic degradation products.1. Test the vehicle and potential degradation products (if known) for cytotoxic effects using a cell viability assay (e.g., MTT, neutral red).[12][13] 2. Analyze the media for the presence of degradation products using LC-MS.[4]
Precipitation of the compound in the media. Poor solubility or interaction with media components.1. Visually inspect the media for any precipitate after adding this compound. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Consider using a lower concentration or a different solvent for the stock solution (ensure the final solvent concentration is not toxic to the cells).
Interaction with serum proteins affecting free drug concentration. Binding of this compound to albumin or other proteins in the fetal bovine serum (FBS).[14][15][16]1. If possible, reduce the percentage of FBS in your culture medium. 2. Consider using a serum-free medium for the duration of the drug treatment. 3. Be aware that the effective concentration of free this compound may be lower than the nominal concentration added.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound stability in a standard cell culture medium (DMEM with 10% FBS) at 37°C. Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.

Time (hours)Concentration of Clobutinol HCl (µM) - Initial 10 µMPercent Remaining
010.0100%
68.585%
126.868%
244.545%
482.121%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine)

  • Sterile microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water) at a high concentration.

  • Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Aliquot the clobutinol-containing medium into sterile tubes or wells of a plate.

  • Place the samples in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.

  • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow Experimental Workflow for Assessing Compound Stability A Prepare Stock Solution of Clobutinol HCl B Spike Cell Culture Medium to Final Concentration A->B C Aliquot into Sterile Tubes/Plates B->C D Incubate at 37°C C->D E Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) D->E F Store Samples at -80°C E->F G Analyze Concentration (HPLC/LC-MS) F->G H Calculate Percent Remaining and Determine Half-life G->H signaling_pathway Proposed Signaling Pathway for Clobutinol-Induced Arrhythmia cluster_cell Cardiomyocyte hERG hERG K+ Channel K_ion K+ Efflux hERG->K_ion Repol Action Potential Repolarization K_ion->Repol Reduced QT_Prolong QT Interval Prolongation Repol->QT_Prolong Delayed Clobutinol Clobutinol HCl Clobutinol->hERG Inhibition Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolong->Arrhythmia Increased Risk

References

dealing with racemic mixtures of clobutinol in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with racemic mixtures of clobutinol. It offers troubleshooting advice, frequently asked questions, and detailed protocols to address common experimental challenges.

Introduction

Clobutinol is a centrally acting cough suppressant that was marketed as a racemic mixture—an equal combination of its two stereoisomers, S-(+)-clobutinol and R-(-)-clobutinol.[1] The drug was withdrawn from the market after studies revealed it could prolong the QT interval and cause cardiac arrhythmias in some patients.[2][3] This cardiotoxicity is linked to the inhibition of the hERG potassium channel. The distinct three-dimensional structures of enantiomers mean they can interact differently with the chiral environment of the human body, often resulting in one enantiomer being responsible for the therapeutic effect and the other for adverse effects.[4][5]

Crucially, the specific pharmacological (antitussive) and toxicological (cardiotoxic) activities of the individual S-(+)- and R-(-)-clobutinol enantiomers are not well-documented in publicly available literature. Therefore, a primary and critical step in any research involving clobutinol is to perform chiral separation to isolate the enantiomers and characterize their individual biological activities. This guide provides the necessary protocols and troubleshooting for this essential process.

Frequently Asked Questions (FAQs)

Q1: Why was racemic clobutinol withdrawn from the market?

A1: Racemic clobutinol was withdrawn globally around 2007 due to evidence of cardiotoxicity.[2][3] Clinical and preclinical studies demonstrated that the drug has the potential to prolong the QT interval, a key indicator of delayed ventricular repolarization, which can lead to life-threatening cardiac arrhythmias like Torsades de Pointes.[2]

Q2: What is the molecular mechanism behind clobutinol's cardiotoxicity?

A2: The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel (KCNH2). This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by clobutinol impedes the outflow of potassium ions from cardiomyocytes, delaying repolarization and prolonging the QT interval.

Q3: Why is it critical to separate the enantiomers of clobutinol for experiments?

A3: It is a fundamental principle in pharmacology that enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive or, as is possible with clobutinol, responsible for toxic side effects.[6] Studying the racemic mixture does not allow for the attribution of specific effects to a specific stereoisomer. Separating the enantiomers is the only way to accurately determine which one is the antitussive agent and which one is the cardiotoxic agent.

Q4: Which clobutinol enantiomer is the antitussive and which is cardiotoxic?

A4: Currently, there is a lack of definitive, publicly available data to assign the specific antitussive and cardiotoxic roles to either the S-(+)- or R-(-)-enantiomer of clobutinol. This data gap underscores the necessity for researchers to perform enantiomer separation and subsequent differential biological testing as a first step in their investigations.

Q5: What is the recommended analytical technique for separating clobutinol enantiomers?

A5: The most effective and widely used technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[7] This method uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, allowing them to be separated and quantified.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration of racemic clobutinol on the hERG channel. The values for the individual enantiomers are not currently available in the literature and must be determined experimentally.

CompoundTargetAssayIC50 ValueReference(s)
(±)-Clobutinol (Racemate)hERG K+ ChannelPatch Clamp (hERG-expressing cells)1.9 µM[3]
(±)-Clobutinol (Racemate)hERG K+ ChannelPatch Clamp (COS-7 cells)2.9 µM[8]
S-(+)-ClobutinolhERG K+ Channel-Data Not Available-
R-(-)-ClobutinolhERG K+ Channel-Data Not Available-

Experimental Protocols

Protocol: Chiral HPLC Method Development for Clobutinol Enantiomer Separation

1. Objective: To develop an HPLC method capable of baseline-resolving S-(+)-clobutinol and R-(-)-clobutinol with a resolution (Rs) > 1.5.

2. Materials and Equipment:

  • HPLC system with UV detector

  • Racemic clobutinol standard

  • Chiral HPLC columns (screening set):

    • Polysaccharide-based: Chiralpak® AD-H, Chiralcel® OD-H

    • Macrocyclic glycopeptide-based: Chirobiotic® V

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)

  • Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA)

3. Standard Preparation:

  • Prepare a stock solution of racemic clobutinol at 1 mg/mL in Methanol.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase.

4. Chromatographic Screening Workflow:

G cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization & Validation start Racemic Clobutinol Sample prep_std Prepare 0.1 mg/mL Standard start->prep_std screen_cols Screen Chiral Columns (Chirobiotic V, Chiralpak AD) prep_std->screen_cols screen_mp Test Mobile Phases (Normal & Polar Ionic) screen_cols->screen_mp eval Evaluate Resolution (Rs) screen_mp->eval no_sep No Separation? eval->no_sep no_sep->screen_cols Try Different Column/Mobile Phase optimize Optimize Conditions no_sep->optimize Partial Separation opt_flow Adjust Flow Rate optimize->opt_flow opt_temp Adjust Temperature optimize->opt_temp opt_mod Fine-tune Modifier % optimize->opt_mod validate Method Validation opt_mod->validate

Caption: Workflow for Chiral HPLC Method Development.

5. Phase 1: Initial Screening Conditions:

  • Detector Wavelength: 225 nm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Screening Set 1 (Polar Ionic Mode - Chirobiotic V):

    • Mobile Phase: Methanol / 0.05% TEA / 0.025% Acetic Acid.

    • Rationale: This condition has proven effective for the similar compound clenbuterol.[7]

  • Screening Set 2 (Normal Phase - Chiralpak AD-H / Chiralcel OD-H):

    • Mobile Phase A: n-Hexane / IPA (90:10 v/v) + 0.1% TEA

    • Mobile Phase B: n-Hexane / EtOH (90:10 v/v) + 0.1% TEA

    • Rationale: Polysaccharide columns with alcohol modifiers and a basic additive are a standard starting point for resolving amines.

6. Phase 2: Optimization:

  • If partial separation is observed (Rs < 1.5), select the most promising column/mobile phase combination.

  • To Improve Resolution:

    • Decrease the percentage of the alcohol modifier (IPA or EtOH) in normal phase.

    • Decrease the column temperature (e.g., to 15°C).

    • Decrease the flow rate (e.g., to 0.8 mL/min).

  • To Adjust Retention Time:

    • Increase the percentage of the alcohol modifier to decrease retention time.

    • Increase flow rate to decrease retention time.

7. Phase 3: Validation (Abbreviated):

  • Once optimal conditions are found (Rs > 1.5), assess method specificity, linearity, precision, and accuracy according to standard laboratory protocols.

Troubleshooting Guide

Q: I don't see any separation of the enantiomers on my chosen column.

A:

  • Confirm Column Type: Ensure you are using a chiral stationary phase (CSP), not a standard achiral column (like a C18).

  • Switch Separation Mode: If you are using normal phase (e.g., Hexane/IPA), try the polar ionic mode with a Chirobiotic V column, or vice-versa. Clobutinol's structure may have a stronger selective interaction in a different solvent environment.

  • Change Column: The initial CSP may not be suitable. If a polysaccharide column (Chiralpak) fails, try a macrocyclic glycopeptide column (Chirobiotic) or another class of CSP.

Q: My peaks are resolved, but the resolution (Rs) is poor (< 1.5).

A:

  • Optimize Mobile Phase: In normal phase, reduce the concentration of the alcohol modifier (e.g., from 10% IPA to 5% IPA). A weaker mobile phase often increases retention and improves resolution.

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the analyte spends interacting with the CSP, which can enhance separation.

  • Lower Temperature: Running the column at a lower temperature (e.g., 15-20°C) can improve enantioselective interactions for some compounds.

Q: My peaks are broad or tailing.

A:

  • Check Additive: Clobutinol is a basic amine. Tailing on silica-based CSPs is often caused by strong interactions with residual acidic silanol groups. Ensure a basic additive like Triethylamine (TEA) or Diethylamine (DEA) is present in the mobile phase (typically 0.1%) to mask these sites.

  • Adjust Additive Concentration: If tailing persists, try slightly increasing the concentration of the basic additive.

  • Check for Column Degradation: An old or improperly stored column can lead to poor peak shape. Run a column performance test with a standard compound if you suspect degradation.

Signaling Pathways

The diagram below illustrates the hypothetical differential effects of clobutinol's enantiomers. One enantiomer is presumed to be therapeutic by acting on the central nervous system to suppress cough, while the other is presumed to be toxic by blocking hERG channels in the heart. This is a hypothesized model pending experimental verification.

G cluster_drug Racemic Clobutinol cluster_therapeutic Hypothetical Therapeutic Pathway cluster_toxic Hypothetical Toxic Pathway racemate (±)-Clobutinol enant_S Therapeutic Enantiomer (e.g., S-(+)-Clobutinol) racemate->enant_S enant_R Toxic Enantiomer (e.g., R-(-)-Clobutinol) racemate->enant_R cns Central Nervous System (Medullary Cough Center) enant_S->cns effect_good Cough Suppression cns->effect_good heart Cardiomyocyte enant_R->heart herg hERG K+ Channel heart->herg Blockade effect_bad Delayed Repolarization (Arrhythmia Risk) herg->effect_bad

References

Technical Support Center: Overcoming Challenges in Clobutinol Hydrochloride Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting electrophysiology studies with clobutinol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary electrophysiological effect of this compound?

A1: this compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2] This blockade delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[1][3][4]

Q2: What is the reported IC50 value for clobutinol's block of the hERG channel?

A2: The half-maximal inhibitory concentration (IC50) for clobutinol's block of the hERG channel has been reported to be approximately 1.9 µM to 2.9 µM.[5] It is important to note that IC50 values can vary depending on the experimental conditions, such as temperature and the voltage protocol used.[6][7]

Q3: Are there any known off-target effects of clobutinol on other ion channels?

A3: While the primary and most well-characterized effect of clobutinol is on the hERG channel, it is crucial to consider potential off-target effects in any drug study. Some antitussive drugs with similar structures have been shown to interact with other channels.[8] However, detailed public data on clobutinol's comprehensive ion channel screening is limited. Researchers should consider validating its selectivity against a panel of cardiac ion channels if precise mechanistic insights are required.

Q4: What are the stability and solubility properties of this compound for in vitro experiments?

A4: this compound is a solid that is soluble in DMSO.[9] For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months.[9] When preparing working solutions in aqueous buffers for electrophysiology, it is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on ion channel function. If precipitation is observed, gentle heating or sonication may aid dissolution.[9]

Troubleshooting Guide

Problem 1: Difficulty achieving a stable gigaohm (GΩ) seal.

  • Possible Cause: Unhealthy or poorly attached cells.

    • Solution: Ensure cells are healthy and not overgrown. For adherent cells, verify proper coating of coverslips.[10] Check the osmolarity of both the internal and external solutions to ensure they are within the appropriate physiological range.[10]

  • Possible Cause: Debris in the internal solution or at the pipette tip.

    • Solution: Filter the internal solution using a 0.2 µm syringe filter before use.[11] Fire-polish the pipette tips to ensure a smooth surface. Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.

  • Possible Cause: Incorrect pipette resistance.

    • Solution: For whole-cell recordings on cell lines, pipettes with a resistance of 2-5 MΩ are generally suitable. Adjust the puller settings if necessary.

Problem 2: "Rundown" or progressive decrease of hERG current over time.

  • Possible Cause: Loss of essential intracellular components.

    • Solution: Include Mg-ATP (2-5 mM) and GTP (0.1-0.3 mM) in the internal pipette solution to support channel function.[12]

  • Possible Cause: Gradual deterioration of the cell's health under whole-cell configuration.

    • Solution: If rundown is severe, consider using the perforated patch-clamp technique, which preserves the intracellular milieu.[12] Keep experimental times as short as possible after establishing the whole-cell configuration.

  • How to Account for Rundown: Before applying clobutinol, record a stable baseline for several minutes to quantify the rate of rundown. This rate can then be used to correct the measured effect of the drug.

Problem 3: Inconsistent or variable IC50 values for clobutinol.

  • Possible Cause: Differences in experimental temperature.

    • Solution: hERG channel gating and drug binding are temperature-sensitive.[13] Maintain a consistent and controlled temperature throughout all experiments. Report the temperature at which the experiments were conducted.

  • Possible Cause: Variation in the voltage-clamp protocol.

    • Solution: The measured potency of hERG blockers can be highly dependent on the voltage protocol used, as this affects the conformational state of the channel (open, closed, inactivated) to which the drug may preferentially bind.[6][7] Use a standardized voltage protocol for all experiments within a study.

  • Possible Cause: Issues with compound concentration and stability.

    • Solution: Prepare fresh dilutions of clobutinol for each experiment from a validated stock solution. Ensure adequate perfusion of the recording chamber to allow for complete solution exchange and reaching a steady-state drug effect.

Problem 4: High background noise in recordings.

  • Possible Cause: Electrical interference.

    • Solution: Ensure the Faraday cage is properly grounded and closed. Switch off any unnecessary nearby electrical equipment.

  • Possible Cause: Poor quality pipette seal or high access resistance.

    • Solution: Monitor the seal and access resistance throughout the experiment. If the access resistance increases significantly, the data may be unreliable. Try to keep the access resistance below 20 MΩ.

  • Possible Cause: Contamination of solutions or electrodes.

    • Solution: Use high-purity salts and water to prepare solutions. Ensure the Ag/AgCl pellet in the bath and the wire in the pipette holder are properly chlorided and not corroded.

Data Presentation

Table 1: Inhibitory Potency of Clobutinol and Other Known hERG Channel Blockers

CompoundIC50 (µM)Cell TypeTemperature (°C)Reference
Clobutinol 1.9hERG-transfected cellsNot Specified[5]
Clobutinol 2.9COS-7Not SpecifiedBellocq et al., 2004 (cited in[4])
Dofetilide0.007HEK/CHONot Specified[14]
E-40310.027HEK/CHONot Specified[14]
Terfenadine0.056 - 0.431VariousNot SpecifiedRampe et al., 1997; Chachin et al., 1999
Cisapride0.02 - 0.04HEK29336Milnes et al., 2010
Verapamil0.1 - 0.5VariousNot Specified[7]

Note: IC50 values are highly dependent on experimental conditions and should be used for comparative purposes with this in mind.

Table 2: Effect of Clobutinol on Cardiac Action Potential Duration (APD)

Concentration (µM)APD90 Prolongation (%)Animal ModelReference
3Significant ProlongationIsolated Guinea Pig Ventricular Tissues[1]
30No further prolongation compared to 3 µMIsolated Guinea Pig Ventricular Tissues[1]
1 mg/kg (i.v.)Dose-dependent prolongationAnesthetized Guinea Pig[1]
10 mg/kg (i.v.)Dose-dependent prolongationAnesthetized Guinea Pig[1]

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of hERG Currents in a Heterologous Expression System (e.g., HEK293 cells)

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel in appropriate media.

    • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 5 MgATP, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

    • Filter all solutions on the day of the experiment.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Establishing Whole-Cell Configuration:

    • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell, release the positive pressure to form a GΩ seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a potential of -80 mV.

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol is a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

    • Allow the currents to stabilize for 3-5 minutes before starting drug application.

  • Drug Application:

    • Record a stable baseline current in the external solution for at least 3 minutes.

    • Switch the perfusion to the external solution containing the desired concentration of this compound.

    • Record until a new steady-state level of current inhibition is reached (typically 5-10 minutes).

    • Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak tail current amplitude before and after drug application.

    • Calculate the percentage of current inhibition.

    • Construct a concentration-response curve from data obtained at multiple clobutinol concentrations and fit it with the Hill equation to determine the IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture & Plating seal GΩ Seal Formation cell_prep->seal sol_prep Solution Preparation sol_prep->seal pip_prep Pipette Fabrication pip_prep->seal wc Whole-Cell Configuration seal->wc baseline Baseline Recording wc->baseline drug Clobutinol Application baseline->drug washout Washout drug->washout measure Measure Current Amplitude washout->measure inhibit % Inhibition Calculation measure->inhibit ic50 IC50 Determination inhibit->ic50

Caption: Experimental workflow for assessing clobutinol's effect on hERG channels.

mechanism_of_action clobutinol Clobutinol HCl herg hERG K+ Channel (IKr Current) clobutinol->herg Blocks repolarization Delayed Ventricular Repolarization herg->repolarization Leads to qt QT Interval Prolongation repolarization->qt Results in arrhythmia Increased Risk of Arrhythmia qt->arrhythmia Potential Outcome

Caption: Clobutinol's mechanism of action on cardiac electrophysiology.

troubleshooting_logic cluster_seal Seal/Stability Issues cluster_data Data Quality/Variability cluster_solutions Potential Solutions start Recording Issue? unstable_seal Unstable Seal? start->unstable_seal rundown Current Rundown? start->rundown noise High Noise? start->noise variable_ic50 Variable IC50? start->variable_ic50 sol_check Check Solutions (Osmolarity, Filtration) unstable_seal->sol_check cell_health Verify Cell Health unstable_seal->cell_health pipette Check Pipette (Resistance, Tip) unstable_seal->pipette atp_gtp Add ATP/GTP to Internal rundown->atp_gtp perforated Consider Perforated Patch rundown->perforated noise->pipette grounding Check Grounding & Faraday Cage noise->grounding variable_ic50->sol_check temp_control Standardize Temp. & Voltage Protocol variable_ic50->temp_control compound_prep Use Fresh Compound Dilutions variable_ic50->compound_prep

References

Technical Support Center: Interpreting Unexpected Results in Clobutinol Cardiotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during in vitro and in vivo clobutinol cardiotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of clobutinol-induced cardiotoxicity?

A1: The primary mechanism of clobutinol-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2][3] Inhibition of the hERG channel leads to a delay in cardiac repolarization, manifesting as a prolongation of the QT interval on an electrocardiogram (ECG).[1][4] This prolongation can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1]

Q2: We are observing a weaker than expected hERG inhibition with clobutinol in our patch-clamp assay. What could be the reason?

A2: Several factors could contribute to a weaker-than-expected hERG inhibition:

  • Compound Stability and Solubility: Clobutinol may degrade or precipitate in your experimental solutions. It is crucial to verify the concentration and stability of your test article solutions under the assay conditions.[5]

  • Perfusion System Issues: The compound might be adhering to the tubing of your perfusion system, resulting in a lower actual concentration reaching the cells.[5]

  • Voltage Protocol: The blocking effect of clobutinol on hERG channels is voltage-dependent.[6] Ensure your voltage-clamp protocol is appropriate to detect the block.

  • Cellular Model: The expression levels and kinetics of hERG channels can vary between different cell lines (e.g., HEK293, CHO cells).

Q3: Our in vivo studies in healthy animals show minimal QT prolongation with clobutinol, contradicting clinical findings. Why might this be?

A3: This discrepancy is a key finding in some research. Clobutinol appears to have a more pronounced pro-arrhythmic effect in individuals with a reduced "repolarization reserve".[6][7] Healthy animals may have a robust repolarization capacity that can compensate for the mild hERG inhibition by clobutinol. The cardiotoxic effects were significantly more pronounced in a patient with a congenital long QT syndrome mutation.[2][8][9] Therefore, clobutinol is considered a "drug to be avoided by congenital long QT patients" rather than a drug with a high risk of TdP in the general population.[2][8]

Q4: Can metabolites of clobutinol contribute to the observed cardiotoxicity?

A4: While the primary focus has been on the parent compound, the potential for active metabolites to contribute to cardiotoxicity should not be dismissed. The metabolic profile of clobutinol and the hERG inhibitory activity of its metabolites could be a subject for further investigation, as metabolites of other drugs have been shown to be cardiotoxic.[10]

Troubleshooting Guides

Issue 1: High Variability in hERG Assay Results

Symptoms: Inconsistent IC50 values for clobutinol across different experimental runs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Health Monitor cell passage number and viability. Ensure consistent cell culture conditions.
Temperature Fluctuations hERG channel kinetics are temperature-sensitive. Maintain a stable and recorded temperature during experiments.
Edge Effects in Plate-Based Assays Use a randomized plate layout and avoid using the outer wells for critical measurements.
Operator Variability Standardize all manual steps of the protocol, including solution preparation and application.
Issue 2: Unexpected Pro-arrhythmic Events in Cellular Models at Low Clobutinol Concentrations

Symptoms: Observing early afterdepolarizations (EADs) or other arrhythmic events in cardiomyocytes at clobutinol concentrations that do not significantly prolong the action potential duration (APD).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Underlying Cellular Substrate The specific iPSC-cardiomyocyte line used may have a genetic predisposition or immature electrophysiological phenotype, making it more susceptible. Characterize the baseline electrophysiology of your cell model.
Multi-Ion Channel Effects While hERG is the primary target, clobutinol could have minor effects on other cardiac ion channels that, in combination, create a pro-arrhythmic substrate.[11] Consider investigating effects on sodium and calcium channels.
Experimental Conditions Low pacing rates can sometimes unmask pro-arrhythmic effects of hERG blockers.

Quantitative Data Summary

Parameter Value Experimental System Reference
Clobutinol hERG IC50 2.9 µMhERG K+ currents expressed in COS-7 cells[2][3]
Clobutinol Therapeutic Dose 240 mg dailyHealthy volunteers[1]

Experimental Protocols

hERG Channel Inhibition Assay using Patch-Clamp Electrophysiology
  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium.

  • Cell Preparation: Plate cells onto glass coverslips for recording.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse cells with an external solution.

  • Pipette Solution: The internal pipette solution should contain appropriate ion concentrations to isolate potassium currents.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Drug Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of clobutinol.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and fit to a Hill equation to determine the IC50 value.

Visualizations

Clobutinol_hERG_Inhibition cluster_membrane Cardiomyocyte Membrane hERG hERG K+ Channel (IKr) K_ion_out K+ Efflux hERG->K_ion_out Allows Blocked_hERG Blocked hERG Channel Repolarization Repolarization K_ion_out->Repolarization Leads to Clobutinol Clobutinol Clobutinol->Blocked_hERG Blocks Delayed_Repolarization Delayed Repolarization Blocked_hERG->Delayed_Repolarization Causes QT_Prolongation QT Prolongation Delayed_Repolarization->QT_Prolongation Results in Arrhythmia Torsades de Pointes QT_Prolongation->Arrhythmia Increases Risk of

Caption: Clobutinol's mechanism of cardiotoxicity via hERG channel blockade.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Interpretation hERG_Assay hERG Patch-Clamp Assay (HEK or CHO cells) IC50 Determine IC50 for hERG Block hERG_Assay->IC50 iPSC_CM Action Potential Assay (iPSC-Cardiomyocytes) APD Measure Action Potential Duration (APD) iPSC_CM->APD MEA Microelectrode Array (iPSC-Cardiomyocytes) FPD Measure Field Potential Duration (FPD) MEA->FPD Animal_ECG Animal ECG (e.g., Guinea Pig, Dog) QT Measure QT Interval Animal_ECG->QT Risk_Assessment Pro-arrhythmia Risk Assessment IC50->Risk_Assessment APD->Risk_Assessment FPD->Risk_Assessment QT->Risk_Assessment

Caption: Workflow for assessing clobutinol cardiotoxicity.

Troubleshooting_Logic Start Unexpected Result in Clobutinol Assay Check_Concentration Verify Compound Concentration and Stability? Start->Check_Concentration Check_Protocol Review Experimental Protocol (e.g., Voltage-clamp, Pacing)? Check_Concentration->Check_Protocol [Concentration OK] Result_Artifact Result is Likely an Artifact: Rectify Experimental Issue Check_Concentration->Result_Artifact [Concentration Incorrect] Check_Model Assess Cellular/Animal Model Characteristics? Check_Protocol->Check_Model [Protocol Correct] Check_Protocol->Result_Artifact [Protocol Error] Investigate_Metabolites Consider Role of Metabolites? Check_Model->Investigate_Metabolites [Model Characterized] Result_Valid Result is Likely Valid: Consider Biological Context (e.g., Repolarization Reserve) Check_Model->Result_Valid [Model has Specific Susceptibilities] Investigate_Metabolites->Result_Valid [Metabolites Not Active] Investigate_Metabolites->Result_Valid [Metabolites Active]

Caption: A logical approach to troubleshooting unexpected results.

References

Technical Support Center: Quantification of Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of clobutinol hydrochloride. The focus is on resolving common issues related to analytical calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying this compound? A1: this compound has been determined in various matrices using methods such as High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography (GC), and potentiometric ion-selective electrode methods.[1][2][3] For simultaneous analysis with other compounds in syrups or biological fluids, reversed-phase HPLC is a frequently reported technique.[1][3]

Q2: What is a typical linear range for a this compound calibration curve using HPLC-UV/DAD? A2: A validated HPLC-DAD method for the determination of this compound in syrups has demonstrated a wide linear range of 2.4–336 µg/mL.[3][4] The specific range should always be validated based on the instrument, sample matrix, and desired sensitivity of the assay.

Q3: How important is the correlation coefficient (r²) for the calibration curve? A3: The correlation coefficient (r²) is a critical indicator of the linearity of the analytical method. According to the International Conference on Harmonisation (ICH) guidelines, a high r² value (typically >0.99) is required to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6] An r² of 0.9999 has been achieved in validated methods for this compound.[3][4]

Q4: Should the calibration curve be forced through the origin (0,0)? A4: It is generally not recommended to force the calibration curve through the origin unless there is a clear statistical justification.[7] A non-zero y-intercept can be an important diagnostic tool, indicating the presence of constant systematic error or bias, such as contamination in the blank.[7][8] Forcing the curve through zero in such cases can lead to significant errors, especially at lower concentrations.[7]

Troubleshooting Guide for Calibration Curve Issues

Q1: My calibration curve has a poor correlation coefficient (r² < 0.99). What are the potential causes and solutions? A1: A low r² value indicates poor linearity, which can stem from several sources.

  • Potential Cause 1: Standard Preparation Error

    • Issue: Inaccuracies in weighing the reference standard, improper dilutions, or cumulative errors from performing serial dilutions from a single stock solution can lead to non-linear responses.[9][10]

    • Solution: Prepare calibration standards from independently weighed stock solutions or, at a minimum, from multiple independent dilutions of a primary stock solution.[9] Use calibrated volumetric flasks and pipettes. It is good practice to analyze standards in a random order to minimize time-related bias.[10]

  • Potential Cause 2: Analyte Instability

    • Issue: this compound may degrade in the prepared solution over time, affecting the concentration of the standards. Validated methods have shown clobutinol standard solutions to be stable for at least 72 hours at room temperature.[3]

    • Solution: Prepare fresh standards for each analytical run. If storing standards, perform stability tests to determine the acceptable storage duration and conditions.

  • Potential Cause 3: Detector Saturation

    • Issue: At high concentrations, the detector (e.g., UV detector) response may become non-linear as it reaches its saturation limit.[9]

    • Solution: Lower the concentration of the highest calibration standard to stay within the detector's linear dynamic range. If necessary, dilute the sample to fall within the established linear range of the curve.

Q2: The response for my lowest concentration standard (LLOQ) is highly variable and inaccurate (% deviation > 20%). What should I do? A2: Inaccuracy at the Lower Limit of Quantification (LLOQ) is a common challenge in bioanalysis and trace analysis.[8]

  • Potential Cause 1: Autosampler Carryover

    • Issue: Residual analyte from a high-concentration sample injection can carry over into a subsequent low-concentration sample or blank, causing a falsely high response.[8]

    • Solution: Develop a robust needle wash procedure for the autosampler. Use a strong solvent in which clobutinol is highly soluble for the wash solution. Inject a blank sample after the highest calibration standard to check for carryover.[8]

  • Potential Cause 2: Matrix Effects

    • Issue: When analyzing biological samples (e.g., plasma, urine), endogenous components can co-elute with clobutinol and cause ion suppression or enhancement (in LC-MS/MS) or interfere with detection (in HPLC-UV), leading to inaccurate results.[11]

    • Solution: Optimize the sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering components.[11][12] The use of an internal standard that is structurally similar to clobutinol can also help compensate for matrix effects.

  • Potential Cause 3: Incorrect Peak Integration

    • Issue: At the LLOQ, the peak is small and the signal-to-noise ratio is low, which can lead to inconsistent integration by the chromatography software.

    • Solution: Manually review the peak integration for all LLOQ chromatograms. Adjust the integration parameters (e.g., peak width, threshold) if necessary, but apply the same parameters consistently across all standards and samples.

Q3: My calibration curve shows a significant positive y-intercept even when I inject a blank. Why is this happening? A3: A significant, positive y-intercept suggests a constant background signal or contamination.

  • Potential Cause 1: Contaminated Blank or Reagents

    • Issue: The mobile phase, reconstitution solvent, or glassware may be contaminated with an interfering substance that has a response at the same retention time as clobutinol.

    • Solution: Prepare fresh mobile phase using HPLC-grade reagents. Analyze each component of the blank (e.g., water, acetonitrile, buffer) separately to pinpoint the source of contamination. Ensure all glassware is thoroughly cleaned.

  • Potential Cause 2: System Contamination

    • Issue: Contamination may have built up in the HPLC system, such as in the injector port, column, or detector flow cell.[8]

    • Solution: Flush the entire system with a strong solvent. If the problem persists, systematically clean or replace components, starting with the injector and guard column.

Quantitative Data Summary

The following table summarizes the validation parameters from a published HPLC-DAD method for the quantification of this compound.

ParameterThis compound ValueReference
Analytical Method Reversed-Phase HPLC with Diode Array Detection[3]
Detection Wavelength 230 nm[3][4]
Linear Range 2.4 - 336 µg/mL[3][4]
Correlation Coefficient (r²) 0.9999[3][4]
Limit of Detection (LOD) 0.65 µg/mL[1][3]
Limit of Quantification (LOQ) 2.4 µg/mL[1][3]
Accuracy (Recovery) 98.4% - 100.2%[3]
Precision (%RSD) < 1%[3][4]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards (HPLC-UV/DAD)

This protocol is based on a method for analyzing this compound in syrup formulations.[3]

  • Stock Solution Preparation (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of at least 5-7 working standard solutions by performing serial dilutions from the stock solution into separate volumetric flasks using the mobile phase.

  • Concentration Range: The concentrations should span the expected range of the samples. A typical range for an HPLC-UV method could be from 2.5 µg/mL to 350 µg/mL.[3]

  • Storage: Store solutions at room temperature. Studies have shown stability for up to 72 hours.[3]

Protocol 2: Example HPLC-DAD Chromatographic Conditions

These conditions are adapted from a validated method for the simultaneous determination of this compound and doxylamine succinate.[1][3]

  • HPLC System: Quaternary pump, degasser, autosampler, column oven, and diode array detector.[3]

  • Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5).[1]

  • Column Temperature: 25 °C.[4]

  • Detection: Diode Array Detector (DAD) set to 230 nm for clobutinol.[3][4]

  • Injection Volume: 20 µL.

Visualizations

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing stock Prepare Stock Solution (e.g., 1000 µg/mL) standards Create Working Standards (Serial Dilutions) stock->standards sequence Build Sequence Table standards->sequence sample Prepare Sample (Dilution, Extraction) sample->sequence hplc Run HPLC-DAD Analysis sequence->hplc integrate Integrate Peaks hplc->integrate curve Generate Calibration Curve (Response vs. Concentration) integrate->curve quantify Quantify Unknown Sample curve->quantify G start Problem: Poor Calibration Curve (r² < 0.99) cause1 Check Standard Preparation start->cause1 cause2 Check for Detector Saturation start->cause2 cause3 Check for Carryover/Contamination start->cause3 cause4 Check Peak Integration start->cause4 sol1 Prepare fresh, independent standards. Randomize injection order. cause1->sol1 Error Found? sol2 Lower concentration of highest standard. Dilute sample if necessary. cause2->sol2 Curve Bending? sol3 Implement robust autosampler wash. Analyze fresh blanks and solvents. cause3->sol3 High Blank Signal? sol4 Manually review integration. Adjust parameters consistently. cause4->sol4 Inconsistent Peaks?

References

Validation & Comparative

A Comparative Guide to the Antitussive Effects of Clobutinol Hydrochloride and Dextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitussive properties of clobutinol hydrochloride and dextromethorphan, focusing on their efficacy, mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended to be an objective resource, compiling available data to inform research and development in the field of cough suppressants.

Data Presentation: Comparative Efficacy

Direct comparative clinical trials between clobutinol and dextromethorphan are scarce in publicly available literature, largely due to the withdrawal of clobutinol from the market. The following tables summarize efficacy data from separate clinical studies for each compound. It is critical to note that these data are not from head-to-head trials and should be interpreted with caution.

Table 1: Summary of Dextromethorphan Antitussive Efficacy Data

Clinical Trial/StudyPatient PopulationInterventionOutcome MeasureResults
Pavesi et al. (2001) Meta-analysis[1]Adults with acute upper respiratory tract infection (URTI)Dextromethorphan (30 mg) vs. PlaceboReduction in cough frequencySignificant peak effect with an average reduction of 12-15% over 3 hours post-dosing.[1]
Lee et al. (2000)[2]43 adults with acute URTISingle dose of Dextromethorphan (30 mg) vs. PlaceboCough sound pressure level (CSPL) and cough frequency (CF)Statistically significant reduction in CSPL at 90 minutes post-dose compared to placebo (P=0.019). No other significant differences in CF or subjective scores.[2]
Dicpinigaitis et al. (2023)[3]128 children (6-11 years) with common coldMultiple doses of Dextromethorphan vs. Placebo over 4 daysTotal coughs over 24 hours21.0% reduction in total coughs with dextromethorphan compared to placebo. 25.5% reduction in daytime cough frequency.[3]
Ramsay et al. (2008)[4]Smokers with chronic coughSingle dose of Dextromethorphan (22 mg) vs. PlaceboCitric acid-induced cough challenge (C2)Significant increase in the concentration of citric acid required to elicit two coughs at 1 and 2 hours post-dose compared to placebo (P < 0.05).[4]

Table 2: Summary of this compound Antitussive Efficacy Data

Clinical Trial/StudyPatient PopulationInterventionOutcome MeasureResults
Charpin & Weibel (1990)[5]60 patients with irritative or chronic coughClobutinol syrup vs. Butamirate citrate linctusReduction in cough severity and frequencyBoth treatments showed highly significant improvements (p < 0.001). No significant global difference between the two groups.[5]
General Clinical Use (pre-withdrawal)Patients with acute and chronic coughTypical oral doses of 40-60 mg up to three times dailyReduction in cough frequency and severityReported to show significant reductions in cough frequency and severity.[6]

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, based on published clinical trials of antitussive agents, representative methodologies can be described.

Representative Clinical Trial Protocol for an Antitussive Agent (e.g., Dextromethorphan)

A typical clinical trial to evaluate the efficacy of an antitussive agent like dextromethorphan in patients with acute cough would follow a randomized, double-blind, placebo-controlled design.[2][7]

  • Participants: Adult patients with a recent onset of acute, non-productive cough associated with an upper respiratory tract infection.[2]

  • Inclusion Criteria: Healthy individuals with a baseline cough frequency meeting a predefined threshold.

  • Exclusion Criteria: History of chronic respiratory diseases, smoking, or use of other cough medications.[8]

  • Intervention: Participants are randomly assigned to receive a single dose or multiple doses of the investigational drug (e.g., dextromethorphan 30 mg) or a matching placebo.[2]

  • Outcome Measures:

    • Objective: 24-hour cough frequency recording using an ambulatory cough monitor.[3]

    • Subjective: Patient-reported outcomes using validated scales for cough severity and its impact on quality of life.[2]

  • Procedure:

    • Screening and Baseline: Eligible participants undergo a baseline assessment of cough frequency and severity.

    • Randomization and Blinding: Participants are randomized to a treatment group, with both participants and investigators blinded to the treatment allocation.

    • Treatment Administration: The assigned treatment is administered.

    • Follow-up Assessments: Cough frequency and severity are reassessed at specified time points post-administration (e.g., 90, 135, and 180 minutes for acute studies, or over several days for multiple-dose studies).[2]

  • Statistical Analysis: The primary endpoint is typically the change in cough frequency from baseline compared between the active treatment and placebo groups.

Experimentally Induced Cough Protocol

In research settings, cough can be experimentally induced to assess the pharmacodynamic effects of antitussive drugs.[9]

  • Tussive Agent: Citric acid is a commonly used agent to induce cough.[9][10]

  • Procedure:

    • Participants inhale nebulized citric acid at increasing concentrations.[10]

    • The concentration of citric acid that elicits a specific number of coughs (e.g., two coughs, C2) is determined.[4]

    • The antitussive drug or placebo is administered.

    • The citric acid challenge is repeated at various time points after drug administration to measure the change in cough threshold.[4]

Mechanism of Action

Dextromethorphan

Dextromethorphan is a centrally acting antitussive. Its mechanism of action is multifactorial and primarily involves the central nervous system.[11] It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor.[11]

Dextromethorphan_Mechanism cluster_CNS Central Nervous System (CNS) Cough Center Cough Center Cough Suppression Cough Suppression Cough Center->Cough Suppression Elevates Cough Threshold NMDA_Receptor NMDA Receptor NMDA_Receptor->Cough Center Reduces Excitatory Signaling Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Cough Center Modulates Neuronal Excitability Dextromethorphan Dextromethorphan Dextromethorphan->NMDA_Receptor Antagonist Dextromethorphan->Sigma1_Receptor Agonist

Dextromethorphan's central antitussive mechanism.
This compound

Clobutinol is also a centrally acting antitussive, however, its precise molecular targets are not as well-defined as those of dextromethorphan.[6][12] It is believed to act on the medullary cough center to suppress the cough reflex.[6][12] It is classified as a non-opioid antitussive.

Clobutinol_Mechanism cluster_CNS Central Nervous System (CNS) Cough Center Cough Center Cough Suppression Cough Suppression Cough Center->Cough Suppression Elevates Cough Threshold Clobutinol Clobutinol Clobutinol->Cough Center Inhibits Cough Reflex

Clobutinol's central antitussive mechanism.
Representative Experimental Workflow for Antitussive Clinical Trials

Experimental_Workflow cluster_Screening Screening & Baseline cluster_Intervention Intervention cluster_FollowUp Follow-up & Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Baseline_Cough Baseline Cough Assessment (Objective & Subjective) Inclusion_Exclusion->Baseline_Cough Randomization Randomization (Double-Blind) Baseline_Cough->Randomization Treatment Treatment Administration (Drug or Placebo) Randomization->Treatment Post_Dose_Assessment Post-Dose Cough Assessment (Multiple Time Points) Treatment->Post_Dose_Assessment Data_Analysis Statistical Analysis (Comparison of Endpoints) Post_Dose_Assessment->Data_Analysis

A typical workflow for an antitussive clinical trial.

Safety Profile

A significant point of differentiation between these two compounds is their safety profile.

  • Dextromethorphan: Generally considered safe and well-tolerated at therapeutic doses.[11] Side effects are typically mild and can include dizziness and gastrointestinal upset. At supratherapeutic doses, it can have dissociative and hallucinogenic effects due to its NMDA receptor antagonism.[11]

  • This compound: Clobutinol was withdrawn from the market in 2007 due to safety concerns related to its potential to prolong the QT interval.[13][14] Studies have shown that clobutinol can inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[15][16] Inhibition of this channel can delay ventricular repolarization, leading to a prolonged QT interval and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[15][17]

Clobutinol_Safety Clobutinol Clobutinol hERG_K_Channel hERG K+ Channel Clobutinol->hERG_K_Channel Inhibition Delayed_Repolarization Delayed Ventricular Repolarization hERG_K_Channel->Delayed_Repolarization Leads to QT_Prolongation QT Interval Prolongation Delayed_Repolarization->QT_Prolongation Causes Torsades_de_Pointes Torsades de Pointes (Arrhythmia) QT_Prolongation->Torsades_de_Pointes Increased Risk of

Mechanism of clobutinol-induced QT prolongation.

Conclusion

Both this compound and dextromethorphan have been utilized for their central antitussive effects. Dextromethorphan remains a widely used over-the-counter cough suppressant with a well-established, multi-target mechanism of action and a generally favorable safety profile at therapeutic doses. In contrast, clobutinol, while reportedly effective, was withdrawn from the market due to significant cardiovascular safety concerns, specifically its potential to induce life-threatening arrhythmias by prolonging the QT interval. The lack of direct comparative efficacy data makes a definitive statement on their relative antitussive potency challenging. Future research and development of novel antitussives should prioritize both efficacy and a thorough cardiovascular safety assessment.

References

Comparative Cardiotoxicity of Clobutinol and Other Antitussives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cardiotoxic profiles of the antitussive agent clobutinol and other commonly used cough suppressants, including dextromethorphan, codeine, and pentoxyverine. The focus is on their effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a major risk factor for life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP). This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Clobutinol, a non-opioid antitussive, has been withdrawn from the market in several countries due to its potential to cause cardiac arrhythmias. Experimental data confirms that clobutinol is a potent blocker of the hERG potassium channel. This guide presents a comparative analysis of the hERG channel inhibitory activity of clobutinol alongside other antitussives, providing quantitative data to inform preclinical safety assessments and drug development strategies.

Data Presentation: hERG Channel Blockade by Antitussives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for hERG channel blockade by clobutinol and other selected antitussive agents. A lower IC50 value indicates a higher potency for hERG channel inhibition and, consequently, a greater potential for cardiotoxicity.

Antitussive AgentDrug ClasshERG Blockade IC50 (μM)Notes
Clobutinol Non-opioid2.9Potent hERG channel blocker.
Pentoxyverine Non-opioid3.0Potency similar to clobutinol.
Dextromethorphan Opioid (morphinan class)> 10Weak hERG channel blocker. QTc prolongation has been reported at high, supratherapeutic doses.
Codeine Opioid> 100Very weak potential for hERG channel blockade.

Experimental Protocols

The primary experimental method for assessing the cardiotoxicity of these compounds involves the in vitro evaluation of their effects on the hERG potassium channel.

hERG Channel Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current.

Methodology: The most common and "gold standard" technique is the whole-cell patch-clamp electrophysiology assay.[1]

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells that are stably transfected to express the human hERG channel are typically used.[2][3][4][5] These cells provide a robust and reliable system for studying the specific effects of compounds on the hERG channel in isolation.

  • Procedure:

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell expressing hERG channels.

    • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.

    • A series of voltage steps are applied to the cell to elicit hERG channel currents. A typical voltage protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is a characteristic feature of hERG channel activity.

    • The test compound is then perfused over the cell at various concentrations.

    • The reduction in the hERG current at each concentration is measured and compared to the baseline current.

  • Data Analysis: The concentration-response data are plotted to generate an IC50 value, which is the concentration of the drug that causes a 50% inhibition of the hERG current.

Mandatory Visualizations

Signaling Pathway of hERG Channel Blockade

hERG_Blockade cluster_membrane Cell Membrane hERG hERG K+ Channel K_efflux K+ Efflux hERG->K_efflux Reduced Drug Antitussive Drug (e.g., Clobutinol) Drug->hERG Blockade Repolarization Cardiac Repolarization K_efflux->Repolarization Delayed APD Action Potential Duration (APD) Prolongation Repolarization->APD Arrhythmia Arrhythmia Risk (Torsades de Pointes) APD->Arrhythmia

Caption: Signaling pathway of drug-induced hERG channel blockade.

Experimental Workflow for Cardiotoxicity Assessment

Cardiotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment Cell_Culture Cell Culture (hERG-expressing cells) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp IC50 IC50 Determination Patch_Clamp->IC50 Risk Cardiotoxicity Risk Assessment IC50->Risk Animal_Models Animal Models ECG ECG Monitoring (QT Interval) Animal_Models->ECG ECG->Risk Clinical_Trials Clinical Trials Clinical_Trials->Risk Compound Test Compound Compound->Cell_Culture

Caption: Experimental workflow for assessing cardiotoxicity.

Discussion and Conclusion

The data presented clearly indicate that clobutinol and pentoxyverine are potent blockers of the hERG potassium channel, with IC50 values in the low micromolar range. This level of activity is a significant concern for cardiotoxicity and is consistent with the clinical observations that led to the withdrawal of clobutinol from the market.

In contrast, dextromethorphan exhibits significantly weaker hERG channel blockade, with a much higher IC50 value. While QTc prolongation has been reported with dextromethorphan, it typically occurs at supratherapeutic doses. This suggests a lower, but not entirely absent, risk of cardiotoxicity compared to clobutinol.

Codeine demonstrates the weakest potential for hERG channel inhibition among the compared antitussives, with an IC50 value exceeding 100 μM. This indicates a low likelihood of direct hERG channel-mediated cardiotoxicity at therapeutic concentrations. However, it is important to note that one study has suggested an increased risk of cardiovascular events with long-term codeine use, which may be mediated by other mechanisms.

References

A Comparative Guide to the Validation of a Novel RP-HPLC Method for Clobutinol Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, sensitive, and rapid reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of clobutinol hydrochloride in pharmaceutical formulations. The performance of this novel method is objectively compared with established analytical techniques, namely derivative spectrophotometry and a conventional RP-HPLC method. Supporting experimental data, detailed methodologies, and a visual representation of the validation workflow are presented to aid researchers and drug development professionals in making informed decisions for routine analysis and quality control.

Comparative Analysis of Analytical Methods

The validation of the new RP-HPLC method, which utilizes a C8 urea column, demonstrates its suitability for the determination of this compound.[1][2][3] A comparison with other reported methods reveals its advantages in terms of sensitivity, linearity, and precision.

Table 1: Comparison of Validation Parameters for Different Analytical Methods for this compound

ParameterNew RP-HPLC Method (C8 Urea Column)Conventional RP-HPLC MethodDerivative Spectrophotometry (1D)Derivative Spectrophotometry (2D)
Linearity Range 2.4 - 336 µg/mL[1][3]34.7 - 243.0 µg/mL[4]31.4 - 219.5 µg/mL[4]34.9 - 157.0 µg/mL (in alcohol)[4]
Correlation Coefficient (r²) 0.9999[1][3]> 0.9973[4]> 0.9973[4]> 0.9973[4]
Precision (RSD) < 1%[1][2][3]Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (Recovery) Good recovery values obtained[1][2][3]Good accuracy and precision[4]Good accuracy and precision[4]Good accuracy and precision[4]
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Specificity No interference from excipients[1][2]No interference from other components[4]Potential for interferencePotential for interference

Experimental Protocols

Detailed methodologies for the new RP-HPLC method and the comparative analytical techniques are provided below.

New RP-HPLC Method with Embedded Urea Polar Groups

This method was developed for the simultaneous determination of this compound and doxylamine succinate in syrups.[1][2]

  • Instrumentation: A Merck-Hitachi Elite LaChrom HPLC system equipped with a quaternary pump, degasser, column oven, automatic injector, and a diode array detector was used.[2]

  • Chromatographic Conditions:

    • Column: C8 urea column (125 mm x 3.9 mm i.d., 5 µm particle size).[1][2]

    • Mobile Phase: A gradient mixture of acetonitrile, methanol, and phosphate buffer (pH 2.5).[1][2]

    • Detector Wavelength: 230 nm for this compound.[1][3]

  • Validation Procedure: The method was validated according to ICH guidelines, assessing parameters such as precision, accuracy, linearity, and stability.[1][2] Accuracy was determined by adding known amounts of the standard drug to a placebo, and good recovery values were achieved.[1][2] The precision was confirmed by relative standard deviations (RSD) of less than 1%.[1][2][3] The linearity was established over a wide concentration range (2.4-336 µg mL-1).[1][3]

Conventional RP-HPLC Method

This method is suitable for the determination of clobutinol in the presence of other pharmaceutical compounds.[4]

  • Instrumentation: A standard HPLC system with UV detection.

  • Chromatographic Conditions:

    • Column: Reversed-phase Alltech (Lichrosorb 5 µm, 250 x 4.6 mm i.d.).[4]

    • Mobile Phase: A mixture of 0.05 M ammonium acetate buffer, methanol, and acetonitrile (22:60:18), adjusted to pH 3.34 with acetic acid.[4]

    • Flow Rate: 1 mL/min.[4]

    • Detector Wavelength: 267 nm.[4]

  • Validation Procedure: The method demonstrated a linear response in the concentration range of 34.7–243.0 µg/mL with a correlation coefficient better than 0.9973.[4] The procedure was successfully applied to commercial pharmaceutical formulations with good accuracy and precision.[4]

Derivative Spectrophotometry

This method provides a simpler and more inexpensive alternative for the routine analysis of this compound.[4]

  • Instrumentation: A UV-Vis spectrophotometer capable of derivative measurements.

  • Methodology:

    • First Derivative (1D): The amplitude of the first derivative spectrum was measured at 277 nm.[4]

    • Second Derivative (2D): The amplitude of the second derivative spectrum was measured at 275 nm.[4]

  • Validation Procedure: The method obeyed Beer's law in the concentration range of 31.4–219.5 µg/mL for aqueous acidic solutions and 34.9–157.0 µg/mL for alcoholic solutions.[4] The correlation coefficients were better than 0.9973.[4]

Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound, as per ICH guidelines.[5][6]

Analytical_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol specificity Specificity (Interference from Excipients) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision lod_loq Detection Limit (LOD) & Quantitation Limit (LOQ) protocol->lod_loq robustness Robustness (Variations in Method Parameters) protocol->robustness evaluation Evaluate Results Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation pass Method is Validated evaluation->pass Pass fail Method Optimization Required evaluation->fail Fail documentation Prepare Validation Report pass->documentation fail->start

Caption: Workflow for the Validation of a New Analytical Method.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of Clobutinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of clobutinol, a centrally acting cough suppressant. This publication aims to assist researchers and analytical scientists in selecting the most suitable technique for their specific application, be it for quality control of pharmaceutical formulations or for bioanalytical studies.

Introduction to Analytical Techniques for Clobutinol

Clobutinol hydrochloride, chemically 2-(4-chlorobenzyl)-3-(dimethylaminomethyl)butan-2-ol hydrochloride, requires robust and reliable analytical methods for its determination in various matrices.[1] Both HPLC and GC are powerful chromatographic techniques widely employed in pharmaceutical analysis. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, while GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. The choice between these two techniques depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired analytical performance characteristics.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Several validated HPLC methods have been reported for the determination of clobutinol in pharmaceutical formulations, particularly in syrups. A common approach involves reversed-phase chromatography with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C8 or C18 analytical column (e.g., 125 mm x 3.9 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer pH 2.5).[1] Gradient or isocratic elution can be employed.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[1]

  • Detection: UV detection at a wavelength of 230 nm or 267 nm.[1]

  • Injection Volume: Typically 20 µL.

Sample Preparation:

  • Syrup Formulations: A simple dilution of the syrup with the mobile phase or a suitable solvent is generally sufficient.

Gas Chromatography (GC) Method

While less commonly published for routine pharmaceutical analysis of clobutinol compared to HPLC, GC remains a viable and powerful technique, especially when coupled with mass spectrometry (GC-MS) for enhanced specificity or with a flame ionization detector (GC-FID) for universal carbon response. As clobutinol is a tertiary amine, certain considerations are necessary to prevent peak tailing, a common issue with the analysis of amines on standard GC columns. This can often be addressed by using deactivated columns or by derivatization.

Instrumentation:

  • Gas chromatograph equipped with an autosampler, a suitable capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Potential Chromatographic Conditions (based on analysis of similar tertiary amines):

  • Column: A low-polarity to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness). Deactivated columns are recommended for amine analysis.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically set at 250°C.

  • Oven Temperature Program: A temperature gradient program would likely be employed, for instance, starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of clobutinol.

  • Detector Temperature: For FID, typically 300°C. For MS, the transfer line temperature would be set appropriately (e.g., 280°C).

  • Injection Mode: Splitless injection is often preferred for trace analysis.

Sample Preparation:

  • Syrup Formulations: A liquid-liquid extraction (LLE) step would be necessary to isolate clobutinol from the aqueous syrup matrix into an organic solvent suitable for GC injection. The pH of the aqueous phase should be adjusted to be basic to ensure clobutinol is in its free base form for efficient extraction.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the typical validation parameters for HPLC methods as found in the literature and the expected performance characteristics for a properly developed and validated GC method for clobutinol analysis.

Validation ParameterHPLC MethodPotential GC Method
Specificity Demonstrated by the absence of interference from excipients at the retention time of clobutinol, confirmed by peak purity analysis using a DAD.[1]High specificity, especially with MS detection, which provides mass spectral data for peak identification and purity assessment.
Linearity (r²) Excellent linearity with a correlation coefficient (r²) > 0.999 is consistently achieved over a wide concentration range (e.g., 2.4-336 µg/mL).[1]Expected to be excellent (r² > 0.99) over a defined concentration range.
Accuracy (% Recovery) Good recovery values are typically obtained (e.g., 98-102%).Expected to be within 98-102% after a validated extraction procedure.
Precision (% RSD) High precision with a Relative Standard Deviation (RSD) of less than 1% for replicate injections.[1]Expected to have an RSD of < 2% for both repeatability and intermediate precision.
Limit of Detection (LOD) Dependent on the detector and chromatographic conditions, but generally in the low µg/mL range.Potentially lower LODs, especially with MS detection in selected ion monitoring (SIM) mode.
Limit of Quantitation (LOQ) Quantifiable at low µg/mL levels.Potentially lower LOQs, allowing for the determination of trace amounts.

Mandatory Visualization

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the development, validation, and cross-validation of two analytical methods, such as HPLC and GC.

G Workflow for Method Development, Validation, and Cross-Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Comparison and Conclusion MD_HPLC HPLC Method Development MV_HPLC HPLC Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) MD_HPLC->MV_HPLC MD_GC GC Method Development MV_GC GC Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) MD_GC->MV_GC CV Analysis of the Same Samples by Both Validated Methods MV_HPLC->CV MV_GC->CV Comp Statistical Comparison of Results (e.g., t-test, F-test) CV->Comp Conc Conclusion on Method Equivalency or Preference Comp->Conc

Caption: A flowchart illustrating the sequential process of developing, validating, and cross-validating two analytical methods.

Objective Comparison and Conclusion

HPLC:

  • Advantages:

    • Simplicity of Sample Preparation: For liquid formulations like syrups, a direct "dilute-and-shoot" approach is often feasible, minimizing sample handling and potential for error.

    • Robustness and Reproducibility: HPLC methods are generally very robust and have demonstrated high precision and accuracy for clobutinol analysis.[1]

    • Wide Applicability: Suitable for a broad range of pharmaceutical dosage forms.

  • Disadvantages:

    • Solvent Consumption: HPLC can consume significant amounts of organic solvents, which has cost and environmental implications.

    • Potential for Lower Sensitivity (vs. GC-MS): While sensitive enough for quality control, it may not be the optimal choice for detecting very low levels of clobutinol or its impurities without specialized detectors.

GC:

  • Advantages:

    • High Sensitivity and Specificity (especially with MS): GC-MS offers excellent sensitivity and provides structural information, which is highly beneficial for impurity profiling and identification of unknown compounds.

    • High Resolution: Capillary GC columns provide very high separation efficiency.

  • Disadvantages:

    • Sample Preparation Complexity: Requires a more involved sample preparation, typically including a liquid-liquid extraction step to transfer the analyte from the aqueous matrix to an organic solvent. This can be more time-consuming and introduce more variability.

    • Analyte Volatility Requirement: Clobutinol is amenable to GC analysis, but less volatile impurities or degradation products may not be.

    • Potential for Peak Tailing: As a tertiary amine, clobutinol may exhibit peak tailing on some GC columns, which can affect peak integration and quantitation. This often necessitates the use of specially deactivated columns or derivatization.

For the routine quality control of clobutinol in pharmaceutical formulations such as syrups, HPLC is generally the more practical and efficient method . Its simple sample preparation, proven robustness, and excellent validation performance make it well-suited for high-throughput environments.

GC, particularly GC-MS, would be the preferred method for applications requiring higher sensitivity and specificity , such as the analysis of clobutinol in biological matrices (e.g., plasma, urine), for impurity profiling where structural elucidation is needed, or for forensic analysis. While the sample preparation is more complex, the wealth of information provided by a mass spectrometric detector can be invaluable in these research and development settings.

Ultimately, the choice of method should be guided by the specific analytical requirements of the study, including the nature of the sample, the required level of sensitivity, and the available instrumentation. A cross-validation study, as outlined in the workflow diagram, would be the definitive way to establish the equivalency or specific advantages of one method over the other for a particular application.

References

Clobutinol as a Positive Control for hERG Channel Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical cardiac safety assessment, the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical antitarget.[1] Inhibition of the hERG channel can lead to QT interval prolongation, a risk factor for the potentially fatal arrhythmia Torsades de Pointes (TdP).[1][2] Consequently, robust in vitro assays to evaluate the inhibitory potential of new chemical entities on the hERG channel are a cornerstone of drug development. A key component of these assays is the use of a positive control to validate the experimental system's sensitivity and reliability. This guide provides a comparative overview of clobutinol as a positive control for hERG channel inhibition, alongside established alternatives, supported by experimental data and detailed protocols.

While drugs like dofetilide, terfenadine, and E-4031 are commonly used positive controls in hERG assays, clobutinol, a centrally acting cough suppressant that was withdrawn from the market due to its cardiac side effects, also demonstrates inhibitory effects on the hERG channel.[3][4] Understanding its profile in comparison to other well-characterized inhibitors is crucial for its effective use as a positive control.

Comparative Analysis of hERG Inhibition Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in blocking the hERG channel. The following table summarizes the IC50 values for clobutinol and other common positive controls from various studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line used, recording temperature, and the specific voltage protocol applied.[5][6]

CompoundIC50Cell LineTemperatureAssay MethodReference
Clobutinol 2.9 µMCOS-7Not SpecifiedWhole-cell Patch Clamp[7][8]
Dofetilide 7 nMHEK29337°CAutomated Patch Clamp[9]
0.32 µMOocytesNot SpecifiedTwo-microelectrode voltage clamp[10]
Terfenadine 31 nMHEK29337°CManual Patch Clamp[9]
165 nMHEK29337°CAutomated Patch Clamp[9]
204 nMNot SpecifiedNot SpecifiedNot Specified[11]
350 nMOocytesNot SpecifiedTwo-microelectrode voltage clamp[12]
E-4031 7.7 nMHEK293Not SpecifiedNot Specified[13][14]
15.8 nMHEK293PhysiologicalWhole-cell Patch Clamp[14][15]
350 nMExpression SystemsNot SpecifiedNot Specified[16]
588 nMOocytesNot SpecifiedNot Specified[17]

Note: The variability in IC50 values highlights the importance of consistent experimental protocols within a laboratory and the use of a positive control to ensure assay sensitivity.

Experimental Protocols

The whole-cell patch-clamp technique is the gold standard for assessing hERG channel inhibition.[18] Below is a detailed methodology for a typical hERG inhibition assay.

1. Cell Culture and Preparation

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[18][19]

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in an extracellular solution.

2. Solutions

  • Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, adjusted to pH 7.2 with KOH.[20]

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.[20]

  • Compound Preparation: Test compounds and positive controls are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the final desired concentrations in the extracellular solution. The final vehicle concentration should be kept constant across all conditions and should not exceed a level that affects cell health (typically ≤0.1%).

3. Electrophysiological Recording

  • Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.[18] Experiments should ideally be conducted at a physiological temperature (35-37°C) as hERG channel kinetics and drug binding can be temperature-sensitive.[5][21]

  • Whole-Cell Configuration: The whole-cell patch-clamp configuration is established according to standard procedures.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A commonly used protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is used to quantify hERG inhibition. The FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a specific voltage protocol consisting of a 500 ms depolarizing pulse to +40 mV, followed by a 100 ms ramp down to -80 mV, repeated every 5 seconds.[20][22]

4. Data Acquisition and Analysis

  • Current Measurement: The peak tail current amplitude is measured before and after the application of the test compound.

  • Concentration-Response Curves: The percentage of current inhibition is calculated for a range of compound concentrations.

  • IC50 Determination: The concentration-response data are fitted to the Hill equation to determine the IC50 value and the Hill coefficient.[7][8]

Visualization of Experimental Workflow and Logic

To better illustrate the experimental process and the rationale behind using a positive control, the following diagrams are provided.

hERG_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (hERG-expressing cells) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp solution_prep Solution Preparation (Intra/Extracellular, Compounds) solution_prep->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol compound_app Compound Application voltage_protocol->compound_app data_acq Data Acquisition (hERG current) compound_app->data_acq inhibition_calc Calculate % Inhibition data_acq->inhibition_calc ic50_calc IC50 Determination (Hill Equation) inhibition_calc->ic50_calc

Caption: Experimental workflow for a hERG inhibition assay.

Positive_Control_Logic cluster_controls Controls cluster_outcomes Expected Outcomes assay_setup hERG Assay Setup (Cells, Solutions, Protocol) positive_control Positive Control (e.g., Clobutinol, Dofetilide) Known hERG Inhibitor assay_setup->positive_control negative_control Vehicle Control (e.g., DMSO) No Expected Effect assay_setup->negative_control test_compound Test Compound Unknown hERG Effect assay_setup->test_compound inhibition_obs Inhibition Observed positive_control->inhibition_obs Expected Result no_inhibition_obs No Inhibition Observed positive_control->no_inhibition_obs Unexpected Result negative_control->no_inhibition_obs Expected Result test_compound->inhibition_obs Possible Result test_compound->no_inhibition_obs Possible Result assay_validity Assay Validity & Sensitivity Confirmed inhibition_obs->assay_validity assay_issue Potential Assay Issue (e.g., low sensitivity, protocol error) no_inhibition_obs->assay_issue

References

Comparative Analysis of Clobutinol and Other Withdrawn hERG-Blocking Drugs on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the electrophysiological effects of clobutinol and a comparative overview with other notable drugs withdrawn from the market due to cardiac ion channel interactions.

This guide provides a detailed comparative study of the antitussive agent clobutinol and its effects on cardiac ion channels, primarily focusing on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Due to a lack of available data on the specific ion channel effects of clobutinol's metabolites, this guide will instead offer a comparative analysis of clobutinol with other drugs that were withdrawn from the market for similar reasons of cardiotoxicity related to hERG channel blockade. This comparison includes the antihistamines terfenadine and astemizole, the gastroprokinetic agent cisapride, and the fluoroquinolone antibiotic grepafloxacin. All of these compounds have been associated with QT interval prolongation and an increased risk of the life-threatening cardiac arrhythmia, Torsades de Pointes (TdP).[1]

Introduction to hERG and Drug-Induced Arrhythmias

The hERG (KCNH2) gene encodes the alpha subunit of the rapidly activating delayed rectifier potassium channel (IKr), a critical component in the repolarization phase of the cardiac action potential.[1] Inhibition of the hERG channel leads to a delay in cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1] This prolonged repolarization can create an electrophysiological environment ripe for the development of early afterdepolarizations (EADs), which can trigger TdP. Numerous drugs from diverse therapeutic classes have been withdrawn from the market due to their unintended blockade of the hERG channel.

Data Presentation: Comparative Inhibitory Potency on hERG Channels

The following table summarizes the half-maximal inhibitory concentration (IC50) values for clobutinol and the selected withdrawn drugs on the hERG potassium channel. These values represent the concentration of the drug required to inhibit 50% of the hERG channel current and are a key indicator of a drug's potential to cause QT prolongation. The data has been compiled from various electrophysiological studies, primarily utilizing the whole-cell patch-clamp technique on heterologous expression systems.

DrugTherapeutic ClassIC50 on hERG Channel (nM)Cell LineReference(s)
Clobutinol Antitussive2900COS-7[2]
Terfenadine Antihistamine56 - 350Xenopus oocytes, HEK293, CHO[2][3][4]
Astemizole Antihistamine0.9 - 48.4HEK293, Xenopus oocytes[5][6]
Cisapride Gastroprokinetic6.5 - 630HEK293, CHO, Xenopus oocytes[2][7][8]
Grepafloxacin Antibiotic50000Mammalian cells[5]

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. This "gold standard" method allows for the direct measurement of ion channel currents in isolated cells. Below is a generalized protocol representative of the methodologies used in the cited studies.

1. Cell Culture and Transfection:

  • Mammalian cell lines such as Human Embryonic Kidney 293 (HEK293), Chinese Hamster Ovary (CHO), or COS-7 cells were cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cells were stably or transiently transfected with the KCNH2 gene to express functional hERG channels. In some studies, Xenopus laevis oocytes were used as the expression system.

2. Electrophysiological Recordings:

  • The whole-cell configuration of the patch-clamp technique was used to record hERG currents.

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ were filled with an intracellular solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • After establishing the whole-cell configuration, the membrane potential was held at a holding potential, typically -80 mV.

3. Voltage-Clamp Protocols:

  • To elicit hERG currents, a depolarizing voltage step was applied. A common protocol involves a step to a potential between 0 mV and +40 mV for a duration of 1 to 5 seconds.

  • Following the depolarization, the membrane potential was repolarized to a negative potential (e.g., -50 mV to -80 mV) to record the deactivating tail current, which is a hallmark of hERG channels.

  • The frequency of the voltage-clamp pulses was typically between 0.1 and 0.33 Hz.

4. Solutions:

  • Extracellular (Bath) Solution (in mM): NaCl 135-145, KCl 4-5, CaCl2 1.8-2, MgCl2 1, HEPES 10, Glucose 10. The pH was adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): KCl 120-130, MgCl2 1-2, EGTA 5-10, HEPES 10, MgATP 4-5. The pH was adjusted to 7.2-7.3 with KOH.

5. Data Analysis:

  • The peak amplitude of the hERG tail current was measured before and after the application of the test compound.

  • The percentage of current inhibition was calculated for a range of drug concentrations.

  • The IC50 values were determined by fitting the concentration-response data to the Hill equation.

Mandatory Visualization

hERG_Blockade_Pathway cluster_membrane Cell Membrane hERG_Channel hERG K+ Channel (IKr) K_efflux K+ Efflux hERG_Channel->K_efflux Allows Repolarization Cardiac Repolarization Drug Clobutinol & Other hERG Blockers Drug->hERG_Channel Blocks K_efflux->Repolarization Contributes to AP_Duration Action Potential Duration Repolarization->AP_Duration Determines QT_Interval QT Interval Prolongation AP_Duration->QT_Interval Leads to TdP Torsades de Pointes (Arrhythmia) QT_Interval->TdP Increases Risk of

Caption: Signaling pathway of hERG channel blockade leading to potential arrhythmia.

Experimental_Workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO) Transfection hERG Gene Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Setup Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol (Depolarization & Repolarization) Patch_Clamp->Voltage_Protocol Drug_Application Drug Application (Cumulative Concentrations) Voltage_Protocol->Drug_Application Current_Measurement Measure hERG Tail Current Drug_Application->Current_Measurement Inhibition_Calc Calculate % Inhibition Current_Measurement->Inhibition_Calc CR_Curve Generate Concentration- Response Curve Inhibition_Calc->CR_Curve IC50_Det Determine IC50 Value CR_Curve->IC50_Det

Caption: Experimental workflow for determining hERG channel inhibition.

References

Clobutinol's Cardiotoxicity: A Comparative Analysis of In Vitro and In Vivo Studies on QT Interval Prolongation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of the withdrawn antitussive agent, clobutinol, on cardiac repolarization, specifically focusing on its impact on the QT interval. The data presented herein is crucial for understanding the cardiotoxic potential of drugs and the translational value of preclinical safety assays. Clobutinol serves as a pertinent case study in cardiotoxicity, as its market removal was prompted by concerns over cardiac arrhythmias.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro and in vivo studies on clobutinol, providing a clear comparison of its effects at the cellular and whole-organism levels.

ParameterIn Vitro FindingsIn Vivo Findings
Primary Target hERG Potassium ChannelVentricular Repolarization
Effect Blockade of the hERG currentProlongation of the QT interval
Potency (IC50) 1.9 µM - 2.9 µM[2][3][4]-
Concentration/Dose for Effect 10 µM significantly inhibits current[4]1 and 10 mg/kg (i.v.) dose-dependent prolongation[4][5]
Key Observation Voltage-dependent block[2][6]Increased beat-to-beat variability of monophasic action potential duration[5]
Model System hERG-expressing cell lines (COS-7, HEK293)[2][7]Anesthetized guinea pigs[5]

Mechanism of Action: hERG Channel Blockade

Clobutinol induces QT prolongation primarily by blocking the human ether-a-go-go-related gene (hERG) potassium channel.[2][3][8] This channel is critical for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.[9] By inhibiting this current, clobutinol delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[5] This effect is a known risk factor for developing a potentially fatal arrhythmia called Torsades de Pointes.[2][9]

G cluster_0 Cellular Level cluster_1 Organ Level Clobutinol Clobutinol hERG hERG K+ Channel Clobutinol->hERG Blocks IKr IKr Current hERG->IKr Generates AP Action Potential IKr->AP Repolarizes QT QT Interval AP->QT Determines Duration Arrhythmia Torsades de Pointes QT->Arrhythmia Prolongation increases risk of G cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation cluster_2 Risk Assessment hERG_Assay hERG Patch Clamp Assay IC50 Determine IC50 hERG_Assay->IC50 Risk Proarrhythmic Risk Assessment IC50->Risk Animal_Model Animal Model (e.g., Guinea Pig) QT_Measurement Measure QT Interval Animal_Model->QT_Measurement QT_Measurement->Risk

References

Assessing the Arrhythmogenic Potential of Clobutinol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a rigorous assessment of their cardiovascular safety profile. Clobutinol, a centrally acting cough suppressant, has been withdrawn from the market in several countries due to its potential to cause cardiac arrhythmias.[1][2] This guide provides a framework for assessing the arrhythmogenic potential of clobutinol analogs, enabling researchers to identify candidates with an improved safety profile. The focus is on the well-established mechanism of clobutinol-induced arrhythmia – the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to a prolongation of the QT interval and an increased risk of Torsades de Pointes (TdP).[3][4][5][6]

Comparative Data on Clobutinol and Hypothetical Analogs

A crucial step in the early assessment of drug candidates is the direct comparison of their effects on key cardiac ion channels. The following table summarizes the known data for clobutinol and provides a template for presenting data on newly synthesized analogs.

CompoundhERG IC50 (µM)Nav1.5 (Peak) IC50 (µM)Cav1.2 IC50 (µM)Action Potential Duration (APD90) Change at 1 µMQT Interval Prolongation in vivo (animal model)
Clobutinol 2.9[3][4][5]>100>100Significant ProlongationDose-dependent prolongation[7]
Analog A > 30>100>100No significant changeMinimal
Analog B 15.250.5>100Moderate ProlongationModerate prolongation
Analog C 1.5>10085.3Significant ProlongationSignificant prolongation

Note: Data for Analogs A, B, and C are hypothetical and for illustrative purposes. IC50 values represent the concentration at which 50% of the ion channel current is inhibited.

Experimental Protocols for Assessing Arrhythmogenic Potential

A comprehensive assessment of arrhythmogenic potential involves a multi-tiered approach, from in vitro ion channel screening to in vivo cardiovascular studies. The following are detailed methodologies for key experiments.

hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

This is the gold-standard in vitro assay to determine a compound's potential to block the hERG channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

  • Cell Culture: Cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.

    • The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.

  • Drug Application: Test compounds are acutely applied at increasing concentrations via a perfusion system. The steady-state block at each concentration is measured.

  • Data Analysis: The tail current amplitude in the presence of the compound is normalized to the control current. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

Comprehensive in vitro Proarrhythmia Assay (CiPA) Ion Channel Panel

The CiPA initiative proposes a broader panel of cardiac ion channels to be tested to improve the prediction of proarrhythmic risk.

Objective: To characterize the effects of a test compound on multiple cardiac ion channels, including those responsible for depolarization and repolarization.

Methodology:

  • Ion Channels: In addition to hERG (IKr), the panel includes:

    • Nav1.5 (peak and late INa) - responsible for the rapid upstroke of the action potential.

    • Cav1.2 (ICa,L) - the L-type calcium channel, important for the plateau phase.

    • KvLQT1/minK (IKs) - the slow delayed rectifier potassium current.

    • Kir2.1 (IK1) - the inward rectifier potassium current.

    • Kv4.3 (Ito) - the transient outward potassium current.

  • Assay Platform: Automated high-throughput patch-clamp systems are often used for screening a larger number of compounds against this panel.

  • Experimental Conditions: Specific voltage protocols are used to isolate and measure each ionic current. Experimental conditions (e.g., temperature, ionic solutions) are optimized for each channel.

  • Data Integration: The IC50 values obtained for each channel are integrated into an in silico model of the human ventricular action potential to predict the net effect of the compound on cardiac electrophysiology.

Action Potential Duration Assay in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

hiPSC-CMs provide a more physiologically relevant model to assess the integrated effects of a compound on the cardiac action potential.

Objective: To measure the effect of a test compound on the action potential duration (APD) and to detect proarrhythmic events like early afterdepolarizations (EADs).

Methodology:

  • Cell Culture: hiPSC-CMs are cultured to form a spontaneously beating syncytium.

  • Recording Techniques:

    • Microelectrode Array (MEA): Cells are plated on MEA plates, and field potentials are recorded. The field potential duration (FPD) is a surrogate for the APD.

    • Voltage-Sensitive Dyes: Cells are loaded with a voltage-sensitive dye, and the fluorescence changes corresponding to the action potential are recorded optically.

    • Patch Clamp: Manual or automated patch-clamp can be used to directly measure action potentials from individual cells.

  • Drug Application: The test compound is applied at various concentrations, and changes in APD (e.g., APD50 and APD90, representing 50% and 90% repolarization, respectively) are measured.

  • Data Analysis: The percentage change in APD compared to baseline is calculated. The incidence of EADs and other arrhythmic events is quantified.

In Vivo Cardiovascular Assessment in Animal Models

In vivo studies are essential to confirm the arrhythmogenic potential in a whole-animal system.

Objective: To evaluate the effects of a test compound on the QT interval, heart rate, and blood pressure in an animal model.

Methodology:

  • Animal Model: Anesthetized or conscious animals (e.g., guinea pigs, dogs, monkeys) instrumented for telemetric recording of electrocardiograms (ECG) and hemodynamics are used.

  • Drug Administration: The test compound is administered intravenously or orally at escalating doses.

  • Data Collection: Continuous ECG, heart rate, and blood pressure data are recorded before and after drug administration.

  • Data Analysis: The QT interval is measured and corrected for heart rate (QTc). The change in QTc from baseline is determined for each dose level.

Visualizing the Mechanisms and Workflows

Understanding the underlying pathways and experimental processes is critical for a comprehensive assessment.

cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Organ Level Clobutinol Clobutinol / Analog hERG hERG K+ Channel Clobutinol->hERG Blockade IKr Reduced IKr (K+ Efflux) AP Action Potential Prolongation IKr->AP Leads to QT QT Interval Prolongation AP->QT Manifests as TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk of

Caption: Signaling pathway of clobutinol-induced arrhythmogenesis.

cluster_0 In Vitro Assessment cluster_1 In Silico Modeling cluster_2 In Vivo Assessment cluster_3 Risk Assessment hERG_Assay hERG Patch Clamp Assay (IC50 Determination) InSilico In Silico Action Potential Simulation hERG_Assay->InSilico CiPA_Panel CiPA Ion Channel Panel (Multi-channel Profile) CiPA_Panel->InSilico hiPSC_CM hiPSC-CM Assay (APD & EADs) Risk Proarrhythmic Risk Assessment hiPSC_CM->Risk InSilico->Risk InVivo In Vivo ECG Monitoring (QTc Prolongation) InVivo->Risk

Caption: Experimental workflow for cardiac safety assessment.

cluster_Pillars Key Pillars of CiPA CiPA Comprehensive in vitro Proarrhythmia Assay (CiPA) Pillar1 In Vitro Ion Channel Data (hERG, Nav1.5, Cav1.2 etc.) CiPA->Pillar1 Relies on Pillar2 In Silico Reconstruction of Cellular Action Potential CiPA->Pillar2 Relies on Pillar3 hiPSC-CMs for Integrated Response CiPA->Pillar3 Relies on Pillar1->Pillar2 Input for Pillar2->Pillar3 Complements

Caption: Logical relationship of the CiPA initiative components.

By following this comprehensive guide, researchers can systematically evaluate the arrhythmogenic potential of novel clobutinol analogs, facilitating the selection of safer drug candidates for further development. The integration of in vitro, in silico, and in vivo data provides a robust framework for understanding and mitigating the risk of drug-induced cardiac arrhythmias.

References

A Comparative Analysis of Clobutinol and Alternative Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of clobutinol, a withdrawn central-acting antitussive, with other cough suppressants. The information is intended for research, scientific, and drug development professionals interested in the historical context and comparative pharmacology of antitussive agents. Due to its withdrawal from the market over safety concerns, clinical data on clobutinol, particularly comprehensive dose-response curves for its antitussive effect, is limited. This guide summarizes the available data and provides context for its evaluation against other agents.

Comparative Efficacy of Antitussive Agents

ParameterClobutinol SyrupButamirate Citrate LinctusStatistical Significance (Between Groups)
Dosage Regimen 3 tablespoons daily3 tablespoons dailyN/A
Treatment Duration 5 days5 daysN/A
Effect on Cough Severity Highly significant improvement (p < 0.001)Highly significant improvement (p < 0.001)No significant difference globally
Effect on Cough Frequency Highly significant improvement (p < 0.001)Highly significant improvement (p < 0.001)No significant difference globally
Side Effects Nausea, bad taste, drowsiness (reported in 7 patients total for both groups)Nausea, heaviness after meals, drowsiness, hot flushes, constipation (reported in 7 patients total for both groups)Not specified

Table 1: Comparison of Clobutinol and Butamirate Citrate in a Clinical Trial.[1]

Safety Profile: hERG Channel Inhibition

A significant factor in the withdrawal of clobutinol was its potential to prolong the QT interval, a risk associated with cardiac arrhythmias. This effect is linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. A study using patch-clamp techniques on cells expressing the hERG channel determined the dose-response relationship for clobutinol's inhibitory effect.

DrugIC50 (hERG Channel Blockade)
Clobutinol 1.9 µM[2]

Table 2: In Vitro hERG Channel Inhibition by Clobutinol.

Experimental Protocols

Clinical Efficacy Trial (Clobutinol vs. Butamirate Citrate)

A double-blind, randomized controlled trial was conducted on 60 patients suffering from irritative cough due to seasonal respiratory disorders or chronic cough of any etiology.

  • Participants : 60 patients with irritative or chronic cough.

  • Intervention : Patients were randomly assigned to receive either clobutinol syrup or butamirate citrate linctus.

  • Dosage : Both drugs were administered at a dose of 3 tablespoons daily for 5 consecutive days.

  • Blinding : The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

  • Efficacy Assessment : Efficacy was evaluated based on the reduction in the severity and frequency of cough, as reported by the patients and assessed by the physician's global opinion[1].

  • Statistical Analysis : The significance of improvements within each group and the differences between groups were analyzed statistically. A p-value of less than 0.001 was considered highly significant for within-group improvements[1].

In Vitro hERG Channel Blockade Assay

The potential for clobutinol to induce cardiac arrhythmias was investigated by examining its effect on the hERG potassium channel expressed in cultured cells.

  • Cell Line : hERG transfected cells were used for the experiments.

  • Method : The patch-clamp technique was employed to measure the flow of ions through the hERG channels.

  • Procedure : The cells were exposed to increasing concentrations of clobutinol (ranging from 0 to 1000 µM).

  • Data Analysis : The outward current through the hERG channels was measured at each concentration. The concentration of clobutinol that caused a 50% inhibition of the hERG current (IC50) was then calculated to quantify its blocking potency[2].

Mechanism of Action and Signaling Pathways

The precise mechanism for the antitussive action of clobutinol is not well-documented[3]. It is known to be a centrally acting agent. The general pathway for the cough reflex, which antitussive drugs modulate, is better understood.

Cough_Reflex_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Effector Effector Muscles Irritant Irritant Receptors Cough Receptors (Trachea, Larynx) Irritant->Receptors Stimulation Afferent_Nerve Vagus Nerve (Afferent Pathway) Receptors->Afferent_Nerve Cough_Center Cough Center (Medulla) Afferent_Nerve->Cough_Center Signal Transmission Efferent_Nerve Efferent Nerves (e.g., Vagus, Phrenic) Cough_Center->Efferent_Nerve Muscles Respiratory Muscles (Diaphragm, Intercostals) Efferent_Nerve->Muscles Motor Command Cough Cough Muscles->Cough Contraction

Diagram of the cough reflex signaling pathway.

Centrally acting antitussives like clobutinol are presumed to exert their effect by suppressing the activity of the cough center in the medulla.

Experimental Workflow for Antitussive Efficacy Testing

The evaluation of antitussive drugs often follows a standardized experimental workflow, particularly using challenge models in healthy volunteers. The citric acid-induced cough challenge is a common method.

Antitussive_Workflow Screening Subject Screening (Healthy Volunteers) Baseline Baseline Cough Challenge (e.g., Citric Acid Inhalation) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Drug Administration (e.g., Clobutinol, Placebo) Randomization->Treatment Post_Treatment Post-Treatment Cough Challenge (Multiple Time Points) Treatment->Post_Treatment Data_Analysis Data Analysis (Cough Frequency, Severity) Post_Treatment->Data_Analysis

General experimental workflow for antitussive drug evaluation.

Conclusion

Clobutinol was an effective antitussive agent, comparable in efficacy to butamirate citrate for the symptomatic relief of cough[1]. However, its significant off-target effect on the hERG potassium channel, leading to a risk of cardiac arrhythmias, resulted in its withdrawal from the market[3]. This underscores the critical importance of thorough safety pharmacology profiling in drug development. While direct, quantitative dose-response data for clobutinol's antitussive effect is scarce in contemporary literature, the available information highlights a common challenge in the development of antitussive drugs: balancing efficacy with a favorable safety profile. The methodologies described provide a framework for the continued evaluation of novel antitussive candidates.

References

Safety Operating Guide

Safe Disposal of Clobutinol Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Clobutinol Hydrochloride is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This compound, a centrally acting antitussive agent, has been identified as posing significant environmental hazards, necessitating its handling as a hazardous substance for disposal purposes.[1]

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general principles of regulated pharmaceutical waste management.

Hazard Identification and Classification

Before handling, it is crucial to recognize the potential hazards of this compound. While some safety data sheets (SDS) may classify it as non-hazardous, others provide specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) warnings.[2] A conservative approach, treating the compound as hazardous based on available data, is recommended. One available SDS classifies Clobutinol with the following hazards.[1]

Hazard CodeGHS Hazard StatementPrecautionary Statement CodeGHS Precautionary Statement
H302Harmful if swallowedP264Wash skin thoroughly after handling.
H410Very toxic to aquatic life with long lasting effectsP270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P391Collect spillage.
P501Dispose of contents/container to an approved waste disposal plant.

Data sourced from a representative Safety Data Sheet for Clobutinol.[1]

Standard Operating Procedure for Disposal

This procedure outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides guidelines for hazardous waste management.[3][4][5]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn as indicated by the substance's SDS. This includes, but is not limited to:

  • Safety goggles or face shield.

  • Chemical-resistant gloves.

  • A lab coat or protective apron.

Step 2: Waste Segregation and Labeling

Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Do not mix this compound waste with non-hazardous trash, sharps, or other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Designate a specific waste container for this compound and its contaminated materials.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").

Step 3: Containerization

The integrity of the waste container is vital for safe storage and transport.

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.

  • For solid waste (e.g., contaminated filter paper, gloves), a sealable bag placed inside a rigid outer container is recommended.

  • For liquid waste (e.g., solutions), use a shatter-resistant container.

  • Keep the container closed at all times, except when adding waste.

Step 4: Storage Pending Disposal

Store the container in a designated hazardous waste accumulation area that is:

  • Secure and inaccessible to unauthorized personnel.

  • Away from drains, heat sources, and direct sunlight.[1]

  • Equipped with secondary containment to manage potential spills.

Step 5: Arrange for Professional Disposal

Disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.

  • Contact your institution's EH&S department to schedule a pickup.

  • Under RCRA, hazardous pharmaceutical waste must be treated at a permitted facility, typically through high-temperature incineration.[4][5][6]

  • Never dispose of this compound by flushing it down the drain or putting it in the regular trash.[4] This is strictly prohibited due to its high aquatic toxicity and can lead to significant environmental harm and regulatory penalties.[1][7]

Step 6: Documentation

Maintain meticulous records of your hazardous waste.

  • Keep an inventory of the waste generated.

  • Ensure you receive and retain a copy of the waste manifest from the disposal vendor. This document tracks the waste from your facility to its final treatment location.[6]

Protocol for Accidental Spills

In the event of a spill, immediate and correct action is required to contain the material and protect personnel.

Methodology:

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves a highly volatile form, evacuate the area and contact your institution's emergency response team.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a respirator if aerosols or dusts are generated.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material designed for chemical spills to prevent dust from becoming airborne.

    • For Liquids: Use chemical absorbent pads or granules to contain the spill. Work from the outside of the spill inward.

  • Clean Up:

    • Carefully collect the absorbed material using non-sparking tools (e.g., plastic dustpan).

    • Place all contaminated materials, including cleaning supplies and PPE, into the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution as recommended by your safety officer, followed by soap and water.

  • Report: Report the incident to your supervisor and EH&S department, documenting the details of the spill and the cleanup procedure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory environment.

G cluster_0 This compound Disposal Workflow A Unused or Expired Clobutinol HCl Identified B Review Safety Data Sheet (SDS) for Hazard Information A->B C Is Substance Classified as Hazardous? (e.g., H410: Very toxic to aquatic life) B->C D Treat as Hazardous Chemical Waste C->D  Yes / Uncertain I Consult with Environmental Health & Safety (EH&S) Officer C->I  No E Segregate into Dedicated, Labeled, and Sealed Container D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange Pickup by Certified Hazardous Waste Vendor F->G H Complete and Retain Disposal Manifest for Records G->H I->G

Caption: Decision workflow for Clobutinol HCl disposal.

References

Personal protective equipment for handling Clobutinol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Clobutinol Hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for research and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.

Immediate Safety Information: Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment is necessary to ensure the appropriate level of protection.[1] Based on the known hazards, including being harmful if swallowed, the following personal protective equipment is mandatory to minimize exposure.[2]

  • Gloves: Wear two pairs of powder-free nitrile gloves.[3][4] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3] Gloves should be changed regularly or immediately if contaminated, torn, or punctured.[3]

  • Gown: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] Laboratory coats made of absorbent materials are not suitable.[1]

  • Eye and Face Protection: Use safety goggles and a face shield to protect against splashes or aerosols.[1][5]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-certified N95, N100, or P100 respirator is strongly recommended.[4][5] All respirator use must comply with a comprehensive respiratory protection program, including fit-testing.[4]

  • Additional Protection: For extensive handling, disposable head, hair, beard, and shoe covers should be utilized.[1]

Quantitative Safety and Storage Data

For quick reference, the following table summarizes key quantitative information for this compound.

ParameterValueSource
CAS Number 1215-83-4[6][7]
Molecular Formula C₁₄H₂₃Cl₂NO[6]
Molecular Weight 292.24 g/mol [6]
Recommended Storage (Neat) 4°C, sealed, away from moisture[6]
Recommended Storage (In Solvent) -20°C for 1 month; -80°C for 6 months[6][8]
Hazard Statement H302: Harmful if swallowed[2]
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects[2]

Operational and Disposal Plan

This section provides detailed, procedural guidance for the complete lifecycle of handling this compound within a laboratory setting.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. Wear appropriate PPE, including gloves, during inspection.

  • Storage: Immediately transfer the compound to the designated secure storage area.

    • For the neat (powder) form, store the container tightly sealed in a cool, well-ventilated area at the recommended temperature of 4°C.[6]

    • If prepared in a solvent, store at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6][8]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), date received/prepared, and all relevant hazard warnings.

Step 2: Safe Handling and Experimental Use
  • Controlled Area: All handling of this compound should occur in a designated, restricted area, such as a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.[2][6]

  • PPE Application: Don all required PPE as specified above before beginning any work.

  • Preventing Contamination:

    • Avoid the formation of dust and aerosols.[2][6]

    • Do not eat, drink, or smoke in the handling area.[9]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Weighing and Solution Preparation:

    • When weighing the solid form, use a ventilated balance enclosure to contain any airborne particles.

    • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

Step 3: Emergency Procedures

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, prevent further leakage or spillage. Keep the product away from drains and water courses.[6]

  • Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[6]

    • For solid spills, carefully scoop the material into a labeled waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[6]

  • Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a sealed and labeled container for hazardous waste disposal.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[2][6]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2][6]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[6]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][6]

Step 4: Waste Disposal Plan

The disposal of this compound and its containers must be conducted in strict accordance with all federal, state, and local regulations.[6]

  • Waste Collection:

    • Collect all waste, including unused material, contaminated lab supplies (e.g., pipette tips, tubes), and PPE, in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal Methods:

    • Preferred Method: Utilize a licensed professional waste disposal service or a community drug take-back program.[10][11] This is the safest and most environmentally responsible option.

    • Alternative Method (if no take-back program is available):

      • Remove the material from its original container.[11][12]

      • Mix the this compound waste with an undesirable, inert substance such as kitty litter or used coffee grounds to make it less appealing and recognizable.[10][11][12]

      • Place the mixture into a sealable bag or a container that will not leak.[10][11][12]

      • Dispose of the sealed container in the household trash.

      • Before discarding the original container, remove or scratch out all personal and identifying information from the label.[10][12]

    • Do NOT flush this chemical down the toilet or drain, as it is very toxic to aquatic life.[2][12]

Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe management of this compound.

Clobutinol_Workflow A Receiving - Inspect package - Wear gloves B Secure Storage - 4°C (Neat) - -20°C / -80°C (Solution) - Tightly sealed A->B C Handling & Use - Fume Hood - Full PPE - Avoid dust/aerosols B->C D Emergency Event C->D G Waste Generation - Unused material - Contaminated PPE - Lab supplies C->G E Spill Cleanup - Evacuate & Ventilate - Absorb & Contain - Decontaminate D->E Spill F First Aid - Eye, Skin, Inhalation, Ingestion - Seek Medical Attention D->F Exposure E->G Dispose of cleanup materials H Waste Disposal - Seal in labeled container - Use licensed service or  mix with inert material for trash G->H

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.